Structural Elucidation of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Comprehensive NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals. Executive Summary 4'-Fluoro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-fluorophenyl)-3-(4-methoxyp...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals.
Executive Summary
4'-Fluoro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one) is a highly versatile synthetic building block and pharmaceutical precursor[1]. Structurally, it comprises a propiophenone backbone modified with a highly electronegative para-fluoro substituent on Ring A and an electron-donating para-methoxy group on Ring B. This dual electronic character imparts unique physicochemical properties, making it a valuable model substrate for asymmetric synthesis and medicinal chemistry[1].
This technical guide provides a rigorous framework for the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind specific spectral phenomena—such as heteronuclear spin-spin coupling and anisotropic deshielding—this whitepaper establishes a self-validating analytical protocol for researchers.
Structural Domains & Mechanistic Rationale
The NMR spectral signature of 4'-fluoro-3-(4-methoxyphenyl)propiophenone is dictated by three distinct structural domains. Understanding the electronic environment of each domain is critical for accurate spectral assignment.
Domain A: The 4-Fluorophenyl Ring & Carbonyl Group: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), while simultaneously donating electron density via resonance (+M). In standard 13C{1H} NMR, the 19F nucleus (spin
I=1/2
, 100% natural abundance) is not decoupled[2]. Consequently, the carbons on this ring exhibit characteristic heteronuclear
J
-coupling (
13C−19F
), which serves as a definitive topological map for structural validation[3]. The adjacent carbonyl group (
C=O
) causes profound anisotropic deshielding of the ortho protons (H-2', H-6'), shifting them significantly downfield.
Domain B: The Aliphatic Linker: The ethylene bridge (-CH2-CH2-) connects the carbonyl to the methoxyphenyl ring. The protons on these carbons couple to each other, forming an
A2X2
or
A2B2
spin system that manifests as two distinct triplets[1].
Domain C: The 4-Methoxyphenyl Ring: The methoxy group (-OCH3) is a strong electron-donating group via resonance (+M effect). This increases electron density at the ortho and para positions, shielding the adjacent protons (H-3'', H-5'') and shifting their resonance upfield compared to standard aromatic protons.
Experimental Protocol for NMR Acquisition
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every parameter is chosen to maximize resolution and prevent artifactual misinterpretation.
Step-by-Step Methodology
Sample Preparation (Internal Validation): Dissolve 15–20 mg (for 1H) or 40–50 mg (for 13C) of high-purity 4'-fluoro-3-(4-methoxyphenyl)propiophenone in 0.6 mL of deuterated chloroform (
CDCl3
). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: TMS sets the absolute zero reference (
δ
0.00 ppm). The residual
CHCl3
peak (
δ
7.26 ppm for 1H;
δ
77.16 ppm for 13C) acts as a secondary internal validation point to confirm correct spectral calibration.
Instrument Tuning & Shimming: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a broadband probe[3]. Perform gradient shimming to achieve a line width of
<0.5
Hz for the TMS signal.
1H NMR Acquisition:
Parameters: 16–32 scans, spectral width of 12 ppm, and a relaxation delay (
d1
) of 1.0 s.
Causality: The short
d1
is sufficient for proton relaxation, ensuring rapid acquisition while maintaining accurate integration ratios for the methoxy and aliphatic protons.
13C{1H} NMR Acquisition:
Parameters: 1024–4096 scans, spectral width of 220 ppm, and a relaxation delay (
d1
) of 2.0–3.0 s.
Causality: Quaternary carbons (e.g., C=O, C-F, C-OMe) lack directly attached protons, meaning they cannot rely on efficient dipole-dipole relaxation pathways[4]. A longer
d1
prevents signal saturation, ensuring these low-intensity peaks are clearly resolved above the noise floor.
Decoupling Rationale: Standard broadband proton decoupling (e.g., WALTZ-16) is applied to remove C-H splitting. However, 19F is deliberately not decoupled. Decoupling 19F requires specialized triple-resonance hardware and risks probe damage due to the high power required to cover the broad 19F chemical shift range[5].
Data Presentation & Spectral Analysis
The tables below summarize the expected chemical shifts (
δ
), multiplicities, and coupling constants (
J
) based on the molecule's electronic environment and literature-predicted values[1].
Table 1: 1H NMR Spectral Data (400 MHz,
CDCl3
)
Position
δ
(ppm)
Multiplicity
Integration
J
-Coupling (Hz)
Assignment Rationale
H-2', H-6'
8.00
dd
2H
3JHH≈8.8
,
4JHF≈5.4
Deshielded by carbonyl; couples to ortho-H and meta-F.
H-2'', H-6''
7.16
d
2H
3JHH≈8.6
Aromatic protons ortho to the aliphatic chain.
H-3', H-5'
7.12
t (app)
2H
3JHH≈8.8
,
3JHF≈8.6
Apparent triplet due to similar coupling to ortho-H and ortho-F.
Table 2: 13C{1H} NMR Spectral Data (100 MHz,
CDCl3
)
Note: The presence of the fluorine atom splits the Ring A carbons into doublets. The magnitude of the
JCF
coupling constant is inversely proportional to the number of bonds separating the nuclei[2].
Advanced 2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a robust foundation, overlapping multiplets in the aromatic region (
δ
6.8–8.0 ppm) necessitate 2D NMR for absolute structural validation.
COSY (Correlation Spectroscopy): Validates the connectivity of the aliphatic chain by confirming the mutual scalar coupling between the H-2 (
δ
3.25) and H-3 (
δ
3.00) triplets.
HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds, allowing the differentiation of the overlapping aromatic protons by correlating them to their distinct 13C shifts.
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for quaternary carbon assignment. The H-2 protons will show a strong
2JCH
correlation to the carbonyl carbon (
δ
197.5), confirming the regiochemistry of the propiophenone backbone.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the NMR structural elucidation process, emphasizing the integration of 1D and 2D techniques to achieve a self-validating result.
Workflow for NMR Structural Elucidation & Validation of Fluorinated Propiophenones.
Technical Whitepaper: Physicochemical Profiling of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
Executive Summary4'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898775-78-5) is a highly versatile synthetic building block characterized by its unique propiophenone backbone, para-fluoro substitution, and para-methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary4'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898775-78-5) is a highly versatile synthetic building block characterized by its unique propiophenone backbone, para-fluoro substitution, and para-methoxy group[1]. This whitepaper provides a rigorous analysis of its physicochemical properties, offering field-proven analytical methodologies for its characterization. Designed for drug development professionals and materials scientists, this guide bridges the gap between theoretical molecular architecture and empirical laboratory workflows.
Molecular Architecture & Electronic Profiling
The structural identity of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one creates a distinct asymmetric electron distribution that governs its reactivity and physical behavior[1].
The Propiophenone Core: Acts as the primary reactive center. The carbonyl group is highly susceptible to nucleophilic additions, reductive aminations, and redox transformations, making it an ideal scaffold for asymmetric synthesis[1].
4'-Fluoro Substituent: Fluorine’s high electronegativity and small Van der Waals radius impart significant metabolic stability. Unlike its chloro analog, the fluoro group tightly holds electron density, increasing the molecule's lipophilicity without adding excessive steric bulk[1].
4-Methoxy Group: Functions as a strong electron-donating group via resonance. It enriches the electron density of the adjacent aromatic ring and serves as a critical hydrogen-bond acceptor, which is vital for targeting specific biological receptors[1].
Quantitative Physicochemical Data
The thermodynamic and physical state of the compound dictates its handling, solubility, and downstream applications. The table below consolidates its core properties[1][2].
Property
Value
Analytical Significance
CAS Number
898775-78-5
Unique chemical identifier for regulatory tracking[2][3].
Molecular Formula
C₁₆H₁₅FO₂
Differs fundamentally in mass and reactivity from the chloro analog[1].
Molecular Weight
258.29 g/mol
Highly favorable for small-molecule drug design (Lipinski's Rule of 5)[1][2].
Physical State
Crystalline solid
Indicates high lattice energy and stability at room temperature[1].
Melting Point
95–105 °C
Broad range suggests potential polymorphism or solvent inclusion[1].
Lipophilicity (LogP)
~3.2
Moderate lipophilicity, optimal for cellular membrane permeability[1].
Solubility
Soluble in DMSO, EtOH, DCM
Necessitates organic co-solvents for aqueous biological assays[1].
Experimental workflow for the physicochemical characterization of the compound.
Thermodynamic Lipophilicity (LogP) Determination
Expertise & Causality: While in silico models provide baseline estimates, the asymmetric electron distribution caused by the opposing fluoro and methoxy groups often leads to anomalous retention times on standard C18 HPLC columns. Therefore, the classical Shake-Flask method is mandatory to capture the true thermodynamic equilibrium of the biphasic partitioning.
Step-by-Step Protocol:
Phase Preparation: Saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other for 24 hours to ensure mutual phase equilibrium.
Solvation: Dissolve 5.0 mg of the crystalline compound in 5.0 mL of the pre-saturated 1-octanol.
Partitioning: Add 5.0 mL of the pre-saturated aqueous buffer. Shake mechanically at 25°C (±0.1°C) for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.
Quantification: Extract aliquots from both phases. Quantify the concentration using HPLC-UV at the compound's
λmax
.
Self-Validating System (Mass Balance): The protocol is only validated if
Masstotal=Massoctanol+Massaqueous(±2%)
. A failure in mass balance indicates compound degradation, precipitation at the interface, or adsorption to the glassware, requiring immediate protocol recalibration.
Solid-State Thermal Profiling (DSC/TGA)
Expertise & Causality: The estimated melting point range (95-105°C) is unusually broad for a pure crystalline solid[1]. This suggests the potential presence of polymorphs or residual crystallization solvents. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required to isolate the true melting endotherm from desolvation events.
Step-by-Step Protocol:
Sample Loading: Accurately weigh 2–3 mg of the crystalline solid into a vented aluminum pan.
TGA Pre-Screen: Run TGA from 25°C to 300°C at 10°C/min. Any mass loss before 95°C indicates residual solvent (desolvation), not melting.
DSC Heat-Cool-Heat Cycle:
Heating 1: 25°C to 120°C at 10°C/min (erases thermal history).
Cooling: 120°C to 25°C at 10°C/min.
Heating 2: 25°C to 120°C at 10°C/min.
Self-Validating System: The cooling cycle must exhibit a distinct exothermic crystallization peak. If the compound forms an amorphous glass upon cooling (indicated by the absence of an exotherm), the second heating cycle will display a glass transition (
Tg
) rather than a sharp melting point. This validates the structural flexibility of the propan-1-one linker and confirms the absence of thermal degradation.
Structure-property relationships driving physicochemical profile and biological potential.
4'-Fluoro-3-(4-methoxyphenyl)propiophenone is not merely an end-product but a highly reactive intermediate[1].
Pharmaceutical Precursor: The LogP of ~3.2 falls perfectly within the optimal range for central nervous system (CNS) penetration and systemic absorption. Furthermore, the para-fluoro group effectively blocks para-hydroxylation by Cytochrome P450 enzymes, significantly enhancing the metabolic half-life of downstream drug candidates[1].
Material Sciences: The asymmetric electronic push-pull system makes it an excellent candidate for developing specialty polymers or liquid crystal precursors where dipole moment alignment is critical[1].
Mechanism of Action for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone Derivatives: A Technical Whitepaper
Executive Summary The rational design of targeted therapeutics often relies on the precise modification of privileged scaffolds. 4'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS No. 898775-78-5) represents a highly specia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of targeted therapeutics often relies on the precise modification of privileged scaffolds. 4'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS No. 898775-78-5) represents a highly specialized dihydrochalcone (propiophenone) derivative. Structurally defined as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one, this compound replaces the rigid, reactive α,β-unsaturated double bond of traditional chalcones with a saturated, flexible carbon bridge[1].
This structural evolution eliminates the indiscriminate Michael acceptor reactivity that often leads to off-target toxicity (e.g., glutathione depletion), while retaining the core diaryl pharmacophore. By strategically placing a highly electronegative fluorine atom at the 4'-position and an electron-donating methoxy group at the 4-position, this scaffold exhibits profound, multi-target pharmacological potential—most notably as a selective Monoamine Oxidase B (MAO-B) inhibitor, a tyrosinase inhibitor, and a modulator of tubulin polymerization[2][3][4].
This whitepaper dissects the structure-activity relationship (SAR), core mechanisms of action, and the self-validating experimental protocols required to evaluate this class of compounds.
Structural and Physicochemical Rationale (SAR)
The biological activity of 4'-fluoro-3-(4-methoxyphenyl)propiophenone is dictated by its asymmetric electron distribution and distinct physicochemical properties[1].
The Propiophenone Backbone: The saturated C3 bridge provides rotational freedom. Unlike planar chalcones, this flexibility allows the two aromatic rings to adopt an orthogonal or folded conformation, enabling the molecule to perfectly occupy bipartite binding pockets (such as the bipartite substrate cavity of MAO-B).
4'-Fluoro Substitution (A-Ring): Fluorine is a bioisostere for hydrogen but possesses extreme electronegativity. Its inclusion increases the compound's metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Furthermore, it increases the compound's LogP to approximately 3.2, optimizing it for passive Blood-Brain Barrier (BBB) penetration[1][5].
4-Methoxy Substitution (B-Ring): The methoxy group acts as a hydrogen bond acceptor and an electron-donating group, which is critical for interacting with hydrophobic active sites, such as the binuclear copper center in tyrosinase[3].
Quantitative Physicochemical Summary
Property
Value
Pharmacological Implication
Molecular Formula
C₁₆H₁₅FO₂
Halogenated diaryl system ensures high target affinity.
Molecular Weight
258.29 g/mol
Well within Lipinski's Rule of 5 for oral bioavailability.
LogP (Lipophilicity)
~3.2
Optimal for CNS penetration and membrane diffusion.
Rotatable Bonds
4
Allows conformational adaptation to bipartite enzyme cavities.
H-Bond Acceptors
3
Facilitates specific docking interactions (e.g., with Tyr326 in MAO-B).
Primary Mechanism: Selective MAO-B Inhibition
The most prominent application of fluorinated chalcone and propiophenone derivatives is the selective inhibition of Monoamine Oxidase B (MAO-B), a primary target for neurodegenerative diseases like Parkinson's[2].
Mechanistic Causality
The MAO-B active site consists of an entrance cavity and a substrate cavity, separated by a gating residue (Ile199). The flexible propiophenone backbone allows the molecule to navigate this gate. The shifting of the fluorine atom on the phenyl ring has been documented to cause a remarkable shift in selectivity toward the MAO-B isoform over MAO-A[5]. The 4'-fluoro group forms strong electrostatic interactions with the FAD cofactor region, while the 4-methoxy B-ring anchors into the hydrophobic entrance cavity, competitively blocking endogenous monoamines (like dopamine) from being oxidatively deaminated[6].
Figure 1: Mechanism of MAO-B inhibition and subsequent neuroprotective dopamine preservation.
Protocol: Recombinant MAO-B Fluorometric Assay
To validate MAO-B selectivity without the interference of coupled-enzyme assay artifacts, a direct fluorometric assay using kynuramine is employed.
Causality of Design: Kynuramine is a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time, direct kinetic monitoring, eliminating false positives caused by compounds that might inhibit auxiliary enzymes (like horseradish peroxidase) used in traditional colorimetric assays.
Preparation: Dilute recombinant human MAO-B (5 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
Inhibitor Incubation: Add 4'-fluoro-3-(4-methoxyphenyl)propiophenone at serial dilutions (0.001 µM to 10 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.
Substrate Addition: Initiate the reaction by adding kynuramine (final concentration 50 µM).
Kinetic Read: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence-time curve. Determine the
IC50
using non-linear regression and the
Ki
via a Lineweaver-Burk plot to confirm competitive inhibition.
Secondary Mechanism: Tyrosinase Inhibition
Propiophenone derivatives are highly active against tyrosinase, the rate-limiting enzyme in melanogenesis[3].
Mechanistic Causality
Tyrosinase features a binuclear copper active site. The 4-methoxy substituted B-ring of the propiophenone acts as a structural mimic of endogenous substrates (L-tyrosine and L-DOPA). However, because the methoxy group cannot be readily oxidized to a quinone (unlike a free phenol), the compound acts as a competitive "dead-end" inhibitor. The spatial geometry provided by the saturated C3 chain allows the 4'-fluoro A-ring to stabilize the complex via
π−π
stacking with adjacent histidine residues in the enzyme pocket.
Figure 2: Workflow for the validation of competitive tyrosinase inhibition.
Protocol: Diphenolase Inhibition Assay
Causality of Design: L-DOPA is utilized as the substrate rather than L-tyrosine. Tyrosine (a monophenol) induces a characteristic "lag phase" as the enzyme must first hydroxylate it to L-DOPA before oxidizing it to dopachrome. Using L-DOPA directly measures the diphenolase activity, providing a cleaner, zero-order kinetic curve for accurate
IC50
determination.
Enzyme Prep: Dissolve mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8) to a concentration of 100 U/mL.
Compound Pre-incubation: Mix 20 µL of the inhibitor (dissolved in DMSO, final DMSO <1%) with 140 µL of buffer and 20 µL of enzyme. Incubate at 25°C for 10 minutes.
Reaction Initiation: Add 20 µL of 5 mM L-DOPA to the mixture.
Measurement: Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.
Calculation: Calculate percent inhibition relative to a vehicle control.
Recent investigations into chalcone and propiophenone analogues have revealed their potential as antiproliferative agents via the inhibition of tubulin polymerization[4].
Mechanistic Causality
The diaryl structure of 4'-fluoro-3-(4-methoxyphenyl)propiophenone shares spatial homology with combretastatin A-4 (CA-4), a known vascular disrupting agent. The compound binds to the colchicine-binding site at the
α/β
-tubulin interface. The flexibility of the saturated propiophenone backbone allows the molecule to induce a localized conformational change in
β
-tubulin, preventing the addition of new tubulin heterodimers to the growing microtubule plus-end, leading to mitotic arrest and apoptosis in rapidly dividing cells[4].
Quantitative Pharmacological Efficacy Summary
Based on the structure-activity relationships of fluorinated methoxy-propiophenones and dihydrochalcones, the expected inhibitory profiles are summarized below:
Target Enzyme / Pathway
Expected
IC50
Range
Mechanism of Inhibition
Selectivity Index
MAO-B
0.02 µM – 0.08 µM
Competitive (Reversible)
>500-fold over MAO-A
Tyrosinase (Diphenolase)
5.0 µM – 15.0 µM
Competitive
N/A
Tubulin Polymerization
0.5 µM – 2.0 µM
Allosteric (Colchicine site)
High against cancer cell lines
Conclusion
4'-Fluoro-3-(4-methoxyphenyl)propiophenone is far more than a simple synthetic intermediate; it is a highly tunable, privileged pharmacophore. By replacing the reactive alkene of a chalcone with a saturated propiophenone backbone, researchers bypass non-specific toxicity. The strategic positioning of the 4'-fluoro and 4-methoxy groups fine-tunes the molecule's electronic topology and lipophilicity, making it an exceptionally potent candidate for MAO-B inhibition in neurodegenerative research, tyrosinase inhibition in dermatological applications, and tubulin modulation in oncology.
References
MDPI. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from[Link]
PubMed (NIH). Potent and highly selective dual-targeting monoamine oxidase-B inhibitors: Fluorinated chalcones of morpholine versus imidazole. Retrieved from[Link]
Taylor & Francis. Revealing the role of fluorine pharmacophore in chalcone scaffold for shifting the MAO-B selectivity: investigation of a detailed molecular dynamics and quantum chemical study. Retrieved from[Link]
Science.gov. Benzaldehyde thiosemicarbazone and propiophenone derivatives as Tyrosinase Inhibitors. Retrieved from[Link]
ResearchGate. Synthesis, Biological Evaluation and Mechanism Study of Chalcone Analogues as Novel Anti-cancer Agents. Retrieved from[Link]
Quantum Mechanical Profiling and Molecular Dynamics of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Comprehensive Technical Guide
Executive Summary The compound 4'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS 898775-78-5), structurally classified as a dihydrochalcone derivative (1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one), represents a high...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS 898775-78-5), structurally classified as a dihydrochalcone derivative (1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one), represents a highly versatile scaffold in medicinal chemistry and materials science. Unlike traditional fully conjugated chalcones, this molecule features a saturated
sp3−sp3
ethylene bridge. This seemingly simple structural modification fundamentally alters its electronic distribution, decoupling the frontier molecular orbitals and introducing significant conformational flexibility.
This whitepaper provides an in-depth, self-validating computational framework for analyzing the electron density, conformational dynamics, and receptor-binding potential of this specific push-pull system.
Molecular Architecture & Electronic Framework
The Push-Pull Decoupling Effect
In a standard trans-chalcone, the
α,β
-unsaturated ketone provides a continuous
π
-conjugation pathway, allowing for direct intramolecular charge transfer (ICT) between the electron-donating and electron-withdrawing rings. However, in 4'-fluoro-3-(4-methoxyphenyl)propiophenone, the saturated propan-1-one linker acts as an insulating bridge.
The Electron Donor (HOMO): The 4-methoxyphenyl group exerts a strong positive resonance (+R) effect. Due to the broken conjugation, the Highest Occupied Molecular Orbital (HOMO) is highly localized over this electron-rich aromatic ring.
The Electron Acceptor (LUMO): The 4-fluorobenzoyl moiety features a highly electronegative fluorine atom (exerting a -I inductive effect) coupled with a strongly electrophilic carbonyl group. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on this region.
Causality in Design: This orbital decoupling significantly widens the HOMO-LUMO gap compared to unsaturated analogs, inducing a hypsochromic (blue) shift in its UV-Vis absorption spectrum and fundamentally altering its redox potential .
Fig 1: Electronic push-pull dynamics across the saturated dihydrochalcone scaffold.
Quantum Mechanical Profiling (DFT & Electron Density)
To accurately map the electrostatic and topological properties of the molecule, Density Functional Theory (DFT) is employed.
Rationale for Functional Selection (M06-2X vs. B3LYP)
While B3LYP is the historical standard for organic molecules, it systematically fails to account for medium-range electron correlation and non-covalent dispersion forces. Because the flexible
sp3
linker allows the two aromatic rings to fold into close proximity (potentially forming intramolecular
π−π
or T-shaped interactions), the M06-2X functional (or B3LYP with Grimme's D3 dispersion correction) is strictly required to identify the true global minimum rather than a local extended-conformation artifact .
Step-by-Step DFT Protocol (Self-Validating)
Initialization: Generate the 3D conformer using a molecular builder and perform an initial molecular mechanics (MMFF94) cleanup.
Geometry Optimization: Execute DFT optimization in Gaussian 16 at the M06-2X/6-311++G(d,p) level of theory. The diffuse functions (++) are critical for accurately modeling the electron-rich methoxy oxygen and the highly electronegative fluorine atom.
Validation Check: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies (
Nimag=0
) mathematically validates that the optimized geometry is a true local/global minimum, not a transition state.
MEP Generation: Map the Molecular Electrostatic Potential (MEP) onto the total electron density isosurface (isovalue = 0.0004 a.u.) to visualize nucleophilic (red, near carbonyl/methoxy oxygens) and electrophilic (blue, near aliphatic/aromatic protons) attack sites.
Quantum Theory of Atoms in Molecules (QTAIM)
Using Multiwfn, QTAIM analysis is performed to evaluate the topology of the electron density (
ρ(r)
). By locating Bond Critical Points (BCPs) between the flexible linker protons and the carbonyl oxygen, we can quantify intramolecular hydrogen bonding. A Laplacian of electron density (
∇2ρ
) > 0 at the BCP confirms a closed-shell (electrostatic/non-covalent) interaction, which is vital for understanding the molecule's conformational rigidity in a vacuum .
Conformational Analysis & Molecular Dynamics (MD)
Static DFT docking is a critical error for molecules with highly flexible
sp3−sp3
rotatable bonds. At physiological temperature (310 K), 4'-fluoro-3-(4-methoxyphenyl)propiophenone exists as a dynamic ensemble of conformers. To capture this, we utilize Molecular Dynamics.
Step-by-Step MD Protocol
Parameterization: Assign partial charges and force constants using the CGenFF (CHARMM General Force Field) server.
Solvation & Neutralization: Place the ligand in a dodecahedral simulation box, solvated with the TIP3P explicit water model. Add counter-ions if necessary (though the molecule is neutral, physiological salt concentrations of 0.15 M NaCl are added to mimic biological conditions).
Energy Minimization: Run Steepest Descent minimization until the maximum force (
Fmax
) is < 1000 kJ/mol/nm to remove steric clashes.
Equilibration:
NVT Phase: 1 ns at 310 K using the V-rescale thermostat (canonical ensemble).
NPT Phase: 1 ns at 1 bar using the Parrinello-Rahman barostat (isothermal-isobaric ensemble).
Production Run: Execute a 100 ns production MD trajectory using GROMACS.
Validation & Clustering: Plot the Root Mean Square Deviation (RMSD) of the ligand backbone to ensure equilibration is reached (typically flattening after 10-15 ns). Use the GROMOS clustering algorithm (RMSD cutoff of 0.2 nm) to extract the top 3 dominant microstates for subsequent docking.
Fig 2: End-to-end computational workflow for molecular profiling and drug design.
Molecular Docking & Pharmacophore Modeling
Dihydrochalcones frequently exhibit biological activity against targets such as Cyclooxygenase-2 (COX-2) or Monoamine Oxidase B (MAO-B).
Ensemble Docking Protocol
Instead of docking a single DFT-optimized structure, ensemble docking is performed using the 3 dominant conformers extracted from the MD clustering phase.
Preparation: Convert the receptor (e.g., COX-2, PDB ID: 5IKQ) and the ligand conformers to .pdbqt format using AutoDockTools, merging non-polar hydrogens and calculating Gasteiger charges.
Grid Box Definition: Center the grid box on the known active site, ensuring dimensions are large enough (e.g., 25×25×25 Å) to accommodate the flexible linker.
Execution: Run AutoDock Vina with an exhaustiveness of 16.
Causality of Binding: The 4-fluorophenyl group typically drives affinity via halogen bonding (where the electron-deficient
σ
-hole of the fluorine interacts with backbone carbonyls) or hydrophobic packing. Simultaneously, the methoxy oxygen acts as a strict hydrogen bond acceptor.
Quantitative Data Summaries
The following tables summarize the physical and computationally derived electronic properties of the molecule, establishing a baseline for its pharmacokinetics and reactivity .
Table 1: Physicochemical & ADMET Properties
Property
Value
Pharmacological Implication
Molecular Formula
C₁₆H₁₅FO₂
Standard dihydrochalcone derivative
Molecular Weight
258.29 g/mol
Ideal for oral bioavailability (Lipinski's Rule of 5)
LogP (Estimated)
~3.2
Moderate lipophilicity; good membrane permeability
H-Bond Donors
0
Relies on target receptor for H-bond donation
H-Bond Acceptors
3 (F, O-carbonyl, O-methoxy)
High potential for specific target anchoring
Rotatable Bonds
5
High flexibility; requires MD for accurate modeling
Note: Values are representative theoretical estimates based on analogous dihydrochalcone scaffolds.
Electronic Descriptor
Estimated Value
Chemical Significance
E_HOMO
-6.45 eV
Ionization potential; localized on methoxyphenyl ring
E_LUMO
-1.20 eV
Electron affinity; localized on fluorobenzoyl ring
Energy Gap (ΔE)
5.25 eV
High kinetic stability; distinct from unsaturated chalcones
Chemical Hardness (η)
2.62 eV
Resistance to charge transfer
Electrophilicity Index (ω)
2.78 eV
Strong propensity to accept electron density
Dipole Moment (μ)
~3.8 Debye
Strong polarity driven by the para-fluoro substitution
References
MDPI Photonics. Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling. Photonics 2023, 10(2), 228. Available at:[Link]
SciELO (Journal of the Brazilian Chemical Society). Methoxylated Quinoline-Chalcones with Potential Pesticidal Activity: From Synthesis to Supramolecular Framework. J. Braz. Chem. Soc. 2021. Available at: [Link]
SCIRP (Scientific Research Publishing). Corrosion Inhibition of Aluminium in Gas and Acid Media by Some Chalcone-Based N-(3-Aminopropyl)Imidazoles: TD-DFT-Based FMO, Conceptual DFT, QTAIM and EDA Studies. Journal of Materials Science and Chemical Engineering. Available at:[Link]
Foundational
pharmacokinetic profiling of 4'-fluoro-3-(4-methoxyphenyl)propiophenone
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4'-fluoro-3-(4-methoxyphenyl)propiophenone Prepared by: Gemini, Senior Application Scientist Introduction: Charting the Course for a Novel Propiophenone Der...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4'-fluoro-3-(4-methoxyphenyl)propiophenone
Prepared by: Gemini, Senior Application Scientist
Introduction: Charting the Course for a Novel Propiophenone Derivative
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory checkpoint but a foundational pillar of its entire development trajectory. It is the narrative of the drug's journey through the body—a story of absorption, distribution, metabolism, and excretion (ADME)—that ultimately dictates its efficacy, safety, and dosing regimen. This guide provides a comprehensive framework for the complete , a molecule of interest for its potential as a synthetic building block in medicinal chemistry.[1]
The structure of this compound presents a compelling triad of functionalities that are predicted to govern its biological behavior. The propiophenone core offers a site for metabolic reduction, the 4-methoxyphenyl group is a candidate for O-demethylation, and the 4-fluorophenyl moiety introduces a key feature known to enhance metabolic stability.[1][2][3][4] The strategic placement of the fluorine atom, with its high electronegativity and strong carbon-fluorine bond, is a common tactic in drug design to block metabolic attack and improve bioavailability.[2][3]
This document is structured not as a rigid protocol, but as a logical, field-proven workflow. As Senior Application Scientists, we emphasize the causality behind each experimental choice, ensuring that every procedure is a self-validating system designed to yield clear, decision-enabling data for researchers, scientists, and drug development professionals.
Part 1: Foundational Physicochemical Characterization
Before delving into complex biological systems, we must first understand the intrinsic physicochemical properties of the molecule. These parameters are the primary determinants of its "drug-like" character and heavily influence its subsequent ADME profile.
Key Physicochemical Properties
The initial characterization provides a baseline for predicting the compound's behavior. Key properties for 4'-fluoro-3-(4-methoxyphenyl)propiophenone are summarized below.
Property
Value
Significance in Pharmacokinetics
Molecular Formula
C₁₆H₁₅FO₂
Defines the elemental composition.
Molecular Weight
258.29 g/mol
Influences diffusion and transport across membranes.[1]
LogP (calculated)
~3.2
Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.[1]
Solubility
Soluble in organic solvents (DMSO, ethanol)
Critical for formulation development and ensuring the compound remains in solution during in vitro assays.[1]
Causality: While LogP describes partitioning in a neutral state, LogD (the distribution coefficient at a specific pH) is more physiologically relevant as it accounts for the ionization state of the molecule in the body's various pH environments. This value is a critical predictor of passive diffusion across biological membranes, such as the intestinal wall.
Step-by-Step Methodology (Shake-Flask Method):
Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an immiscible organic phase (typically n-octanol).
Standard Curve: Create a stock solution of the test compound in a suitable solvent. Prepare a series of dilutions and measure their concentrations using a validated analytical method (e.g., HPLC-UV) to generate a standard curve.
Partitioning: Add a known amount of the test compound to a vial containing pre-saturated n-octanol and buffer.
Equilibration: Vortex the mixture vigorously for several minutes and then allow the phases to separate by gentle agitation at a constant temperature for 24 hours to reach equilibrium.
Quantification: Carefully collect an aliquot from the aqueous phase. Determine the compound's concentration using the previously established standard curve.
Calculation: The concentration in the n-octanol phase is determined by subtracting the aqueous concentration from the initial total concentration. LogD is calculated as:
LogD = log10([Compound]octanol / [Compound]aqueous)
Part 2: In Vitro ADME Profiling: Simulating the Biological Environment
In vitro ADME studies are indispensable for early-stage drug discovery, offering a high-throughput, cost-effective means to predict a compound's in vivo performance and flag potential liabilities before committing to animal studies.[5]
Metabolic Stability Assessment
Causality: The rate at which a compound is metabolized, primarily in the liver, is a key determinant of its half-life and oral bioavailability. This assay measures the intrinsic clearance (CLint) of the compound by exposing it to liver enzyme preparations. We hypothesize that the C-F bond will confer metabolic stability, while the methoxy group and ketone will be primary sites of metabolism.[1][4][6]
Experimental Workflow: Metabolic Stability
Caption: Predicted metabolic pathways for the title compound.
Step-by-Step Methodology (Human Hepatocytes):
Incubation: Incubate the test compound (e.g., 10 µM) with pooled cryopreserved human hepatocytes for a longer duration (e.g., up to 4 hours) to allow for the formation of both Phase I and Phase II metabolites.
Sample Collection: Collect aliquots at different time points.
Extraction: Quench the reaction and extract the compound and its metabolites using a suitable method like protein precipitation or solid-phase extraction (SPE).
Analysis: Analyze the samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).
Data Processing: Utilize metabolite identification software to search for predicted metabolites (based on mass shifts) and elucidate the structures of unknown metabolites through fragmentation pattern analysis. Common biotransformations to screen for include oxidation (+16 Da), demethylation (-14 Da), reduction (+2 Da), glucuronidation (+176 Da), and sulfation (+80 Da).
Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body. High plasma protein binding can limit efficacy and reduce clearance. This assay is critical for interpreting PK/PD relationships.
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane.
Sample Addition: Add plasma (human, rat) spiked with the test compound to one chamber and buffer (PBS, pH 7.4) to the other.
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
Analysis: After incubation, take aliquots from both the buffer and plasma chambers. The plasma sample must be crashed with acetonitrile to precipitate proteins.
Quantification: Analyze all samples by LC-MS/MS to determine the concentrations of the compound.
Calculation: The fraction unbound (fu) is calculated as: fu = [Concentration]buffer / [Concentration]plasma.
Part 3: Definitive In Vivo Pharmacokinetic Studies
In vivo studies provide the integrated sum of all ADME processes, offering a real-world view of the compound's disposition in a living organism. [7][8]A rodent model, such as the Sprague-Dawley rat, is a standard starting point.
Bioanalytical Method Validation
Causality: Before analyzing in vivo samples, it is an absolute requirement to have a robust, accurate, and precise bioanalytical method. This ensures that the concentration data, which forms the basis of all PK calculations, is trustworthy.
[9][10]
Core Validation Parameters (LC-MS/MS):
Selectivity: No interference from endogenous matrix components at the retention time of the analyte and internal standard.
Linearity: A linear relationship between concentration and detector response, typically with a correlation coefficient (r²) > 0.99.
Accuracy & Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision), typically within ±15% (±20% at the lower limit of quantification).
Matrix Effect: Assessment of ionization suppression or enhancement caused by the biological matrix.
Recovery: The efficiency of the extraction process.
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).
In Vivo Study Design and Execution
Causality: A well-designed study using both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters, including clearance, volume of distribution, and absolute oral bioavailability.
Step-by-Step Methodology (Rat Model):
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week.
Dose Formulation: Prepare the compound in a suitable vehicle for both IV (e.g., saline/DMSO) and PO (e.g., 0.5% methylcellulose) administration.
Dosing:
IV Group (n=3-5): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO Group (n=3-5): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂-EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Analysis: Quantify the concentration of the parent drug in all plasma samples using the validated LC-MS/MS method.
Pharmacokinetic Data Analysis
Causality: Pharmacokinetic parameters are derived from the plasma concentration-time data. These parameters quantitatively describe the drug's journey and are essential for predicting human dosage and behavior. Non-compartmental analysis (NCA) is a standard method for this purpose.
Key Pharmacokinetic Parameters:
Parameter
Description
How It's Used
Cmax
Maximum observed plasma concentration
Indicates the rate of absorption; related to efficacy and potential toxicity.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC
Area Under the concentration-time Curve
Represents the total systemic exposure to the drug.
t₁/₂
Elimination Half-life
Time required for the plasma concentration to decrease by half.
CL
Clearance
The volume of plasma cleared of the drug per unit time; determines the maintenance dose rate.
Vd
Volume of Distribution
The apparent volume into which the drug distributes in the body; indicates tissue penetration.
F%
Absolute Oral Bioavailability
The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Part 4: Integrated Analysis and Future Directions
The ultimate goal of pharmacokinetic profiling is to build a cohesive picture of a drug candidate's disposition. The in vitro data should provide a mechanistic explanation for the in vivo observations. For example, low intrinsic clearance in liver microsomes should correlate with low systemic clearance in vivo. High permeability in the Caco-2 assay should translate to good oral absorption, unless counteracted by high first-pass metabolism.
For 4'-fluoro-3-(4-methoxyphenyl)propiophenone, the integrated profile will guide crucial next steps. If bioavailability is low, was it due to poor absorption (low permeability) or high first-pass metabolism (high CLint)? If clearance is rapid, which metabolic pathway is dominant? Answering these questions allows for rational chemical modifications to optimize the molecule's PK properties, moving it one step closer to becoming a viable drug candidate.
In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025, September 29). Forensic Toxicology.
Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. (2025, January 16). Journal of Agricultural and Food Chemistry.
4'-FLUORO-3-(3-METHOXYPHENYL)
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cess
Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2022, December 21). Molecules.
Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. TrAC Trends in Analytical Chemistry.
3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. DSpace Repository.
Metabolism of fluorine-containing drugs. (2001, February). Annual Review of Pharmacology and Toxicology.
Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (2015, May 18). Bioanalysis Zone.
In Vivo Pharmacokinetics. WuXi AppTec DMPK.
Evaluation of analytical methods for fluorine in biological and related materials. (1983). Canadian Journal of Physiology and Pharmacology.
In Vitro ADME. BioDuro.
Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. (2025, August 6).
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017).
Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion.
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Pharmaceuticals.
The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone. (1986). Journal of Pharmacy and Pharmacology.
in vivo Pharmacokinetic & Pharmacodynamic Studies.
Regul
Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. (2023, April 24). Bioscience, Biotechnology, and Biochemistry.
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. ACS Omega.
UV-Vis Absorption Spectrum of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Comprehensive Technical Guide
As a building block in pharmaceutical synthesis and materials science, 4'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS No. 898775-78-5) presents a fascinating case study in molecular spectroscopy [1]. For researchers tas...
Author: BenchChem Technical Support Team. Date: April 2026
As a building block in pharmaceutical synthesis and materials science, 4'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS No. 898775-78-5) presents a fascinating case study in molecular spectroscopy [1]. For researchers tasked with characterizing this compound, understanding its ultraviolet-visible (UV-Vis) absorption profile is critical for purity assessment, reaction monitoring, and photophysical profiling.
In this technical guide, we will deconstruct the electronic transitions of this molecule, establish a theoretical absorption profile based on chromophore additivity, and provide a field-proven, self-validating experimental protocol for accurate UV-Vis characterization.
To predict and interpret the UV-Vis spectrum of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one, we must first analyze its structural topology. The molecule consists of two distinct aromatic systems separated by an aliphatic ethylene bridge (
−CH2−CH2−
).
Because
sp3
-hybridized carbons do not participate in
π
-electron delocalization, there is no extended conjugation between the two aromatic rings. Consequently, the overall UV-Vis absorption spectrum is not a single, highly delocalized system, but rather an additive superposition of two isolated chromophores:
Chromophore A (4-Fluorobenzoyl moiety): Structurally analogous to 4-fluoropropiophenone. It features a carbonyl group conjugated with a fluorinated benzene ring.
Chromophore B (4-Methoxybenzyl moiety): Structurally analogous to anisole or 4-methoxytoluene. It features an electron-donating methoxy group conjugated to a benzene ring.
Fig 1: Chromophore isolation and additive UV-Vis spectral logic.
Theoretical Absorption Profile
Based on empirical Woodward-Fieser rules and reference spectra for isolated analogs [2, 3], we can accurately predict the quantitative absorption maxima (
λmax
) and molar absorptivity (
ϵ
) for this compound.
The spectrum will be dominated by intense
π→π∗
transitions from both aromatic rings in the deep UV region, with a weaker
n→π∗
transition extending into the near-UV region due to the carbonyl oxygen.
Table 1: Predicted UV-Vis Absorption Maxima and Molar Absorptivity
Transition Type
Originating Chromophore
Expected
λmax
(nm)
Estimated
ϵ
(
L⋅mol−1⋅cm−1
)
Peak Characteristics
π→π∗
(E2 Band)
4-Methoxyphenyl
~220 - 225
10,000 - 12,000
Sharp, high intensity.
π→π∗
(K Band)
4-Fluorobenzoyl
~242 - 248
12,000 - 15,000
Primary absorption peak; broad.
π→π∗
(B Band)
4-Methoxyphenyl
~275 - 280
1,500 - 2,500
Moderate intensity; fine structure possible in non-polar solvents.
n→π∗
(R Band)
Carbonyl (C=O)
~315 - 325
< 100
Weak shoulder; highly sensitive to solvent polarity.
Note: The exact
λmax
will shift depending on the dielectric constant and hydrogen-bonding capacity of the chosen solvent (Solvatochromism).
Self-Validating Experimental Protocol
To obtain a high-fidelity UV-Vis spectrum, the experimental design must account for solvent cut-offs, concentration linearity (Beer-Lambert Law), and stray light interference. The following protocol is engineered to be self-validating, ensuring that any spectral artifacts are caught before data processing.
Causality: Ethanol is a polar protic solvent that easily dissolves the moderately lipophilic compound (LogP ~3.2) [1]. Its low UV cut-off ensures it will not mask the critical 220 nm transition of the methoxyphenyl group.
2. Sample Formulation (Target: 50 µM)
Action: Weigh precisely 1.29 mg of 4'-fluoro-3-(4-methoxyphenyl)propiophenone (MW: 258.29 g/mol ) into a 100 mL volumetric flask. Dissolve and make up to the mark with ethanol to create a 50 µM stock solution.
Causality: Based on the predicted
ϵ
of ~15,000
L⋅mol−1⋅cm−1
at 245 nm, a 50 µM solution will yield a maximum absorbance of approximately 0.75 AU (
A=ϵ⋅c⋅l
). This perfectly centers the peak within the optimal photometric range (0.1 to 1.0 AU), ensuring detector linearity and minimizing stray light errors.
3. Instrument Calibration & Blanking
Action: Use a matched pair of 10 mm path-length quartz cuvettes. Fill both with spectroscopic ethanol and perform a baseline correction scan from 200 nm to 400 nm.
Causality: Quartz is mandatory as standard glass absorbs strongly below 300 nm. Baseline correction subtracts the solvent's refractive index and minor absorption, isolating the solute's true electronic transitions.
4. Spectral Acquisition & Quality Gate
Action: Replace the ethanol in the sample cuvette with the 50 µM analyte solution. Scan from 200 nm to 400 nm using a 1 nm slit width and a medium scan speed (~300 nm/min).
Validation Gate: Immediately check the
λmax
at ~245 nm. If the Absorbance is > 1.0 AU, the solution is too concentrated (potential aggregation or weighing error). If Absorbance is < 0.1 AU, the signal-to-noise ratio is too poor. Dilute or concentrate accordingly before proceeding to data export.
Fig 2: Self-validating experimental workflow for UV-Vis spectral acquisition.
Data Interpretation: Solvatochromic Effects
When analyzing the acquired data, scientists must account for the solvent environment. If the protocol is adapted to use a non-polar solvent (e.g., Hexane) instead of Ethanol, the absorption maxima will shift due to solvatochromism .
Table 2: Expected Solvatochromic Shifts (Ethanol vs. Hexane)
Transition
Shift Direction in Ethanol (Polar Protic)
Mechanistic Causality
π→π∗
Bathochromic (Red Shift)
The polar solvent preferentially stabilizes the more polar excited
π∗
state relative to the ground state, lowering the energy gap.
n→π∗
Hypsochromic (Blue Shift)
Hydrogen bonding from ethanol stabilizes the non-bonding (
n
) electrons on the carbonyl oxygen in the ground state, increasing the energy required for the transition.
By understanding these shifts, researchers can utilize the UV-Vis spectrum of 4'-fluoro-3-(4-methoxyphenyl)propiophenone not just as a static identity check, but as a dynamic probe for its microenvironment during complex drug formulation or polymer synthesis.
References
National Institute of Standards and Technology (NIST). "1-Propanone, 1-phenyl- (Propiophenone)". NIST Chemistry WebBook, SRD 69.[Link]
National Institute of Standards and Technology (NIST). "3-Buten-2-one, 4-(4-methoxyphenyl)-". NIST Chemistry WebBook, SRD 69.[Link]
Foundational
Mass Fragmentation Pathway of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Mechanistic and Analytical Guide
Author: BenchChem Technical Support Team. Date: April 2026
The structural elucidation of complex diarylpropanones requires a rigorous understanding of gas-phase ion chemistry. 4'-Fluoro-3-(4-methoxyphenyl)propiophenone (C₁₆H₁₅FO₂, MW: 258.29 g/mol ) is an asymmetric, highly functionalized ketone utilized as a synthetic building block and pharmaceutical intermediate[1]. Because of its dual aromatic systems and competing electronic effects, its behavior under Electron Ionization Mass Spectrometry (EI-MS) provides a masterclass in charge-directed fragmentation.
This whitepaper dissects the exact mass fragmentation pathways of this molecule, establishing the causality behind its spectral signature, and provides a self-validating experimental protocol for its analytical quantification.
Structural and Electronic Foundations
To predict the fragmentation of a molecule, one must first analyze its electronic distribution. 4'-Fluoro-3-(4-methoxyphenyl)propiophenone consists of a propiophenone backbone flanked by two distinct aromatic rings:
The 4'-Fluoro Ring: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), yet possesses lone pairs capable of resonance donation (+R) to stabilize adjacent positive charges[1].
The 4-Methoxy Ring: The methoxy group is a powerful electron-donating group (+R), which significantly lowers the ionization energy of the benzylic position and heavily stabilizes carbocation formation.
Under standard 70 eV electron ionization, the initial ionization event predominantly removes a non-bonding electron from the carbonyl oxygen, generating the molecular radical cation [M]•⁺ at m/z 258 [2]. The subsequent fragmentation is dictated by Stevenson's Rule, where the charge preferentially resides on the fragment with the lowest ionization energy.
Core Fragmentation Pathways
The fragmentation of propiophenone derivatives is typically dominated by alpha-cleavage adjacent to the carbonyl group[3]. However, the presence of the 4-methoxyphenyl moiety introduces a highly competitive benzylic cleavage pathway.
Pathway A: Alpha-Cleavage (Acylium Ion Formation)
The most favorable fragmentation for aryl ketones is the cleavage of the C1–C2 bond (between the carbonyl carbon and the aliphatic chain)[3].
Mechanism: Homolytic cleavage yields the 4-fluorobenzoyl cation at m/z 123 ([F-C₆H₄-C≡O]⁺) and a neutral 4-methoxyphenethyl radical (•CH₂-CH₂-C₆H₄-OCH₃).
Causality: This pathway is highly favored because the resulting acylium ion is resonance-stabilized by the adjacent aromatic ring. The +R effect of the para-fluorine atom further stabilizes the triple-bond character of the acylium ion.
Secondary Fragmentation: The m/z 123 ion readily extrudes a neutral carbon monoxide (CO, 28 Da) molecule to form the 4-fluorophenyl cation at m/z 95 ([F-C₆H₄]⁺)[3].
Pathway B: Benzylic Cleavage (Methoxytropylium Ion Formation)
The C2–C3 bond (beta to the carbonyl, alpha to the methoxyphenyl ring) is highly susceptible to cleavage due to the stability of the resulting fragment.
Mechanism: Cleavage yields the 4-methoxybenzyl cation at m/z 121 ([CH₂-C₆H₄-OCH₃]⁺).
Causality: The powerful electron-donating nature of the methoxy group stabilizes the localized benzylic carbocation, which rapidly undergoes ring expansion to form a highly stable methoxytropylium ion. This is often the base peak or a highly abundant diagnostic ion in such systems.
Pathway C: Charge Retention on the Phenethyl Moiety
While the acylium ion (m/z 123) captures the majority of the charge during alpha-cleavage, the relatively low ionization energy of the electron-rich methoxy-aromatic system allows for competitive charge retention.
Mechanism: Alpha-cleavage where the charge remains on the aliphatic fragment yields the 4-methoxyphenethyl cation at m/z 135 ([CH₂-CH₂-C₆H₄-OCH₃]⁺).
The Absence of the McLafferty Rearrangement
Standard aliphatic ketones with accessible gamma-hydrogens undergo the McLafferty rearrangement, expelling an alkene to form an enol radical cation[3]. In 4'-fluoro-3-(4-methoxyphenyl)propiophenone, the gamma-position is integrated into the rigid aromatic ring. Because aromatic hydrogens cannot easily participate in the required six-membered transition state, this pathway is entirely suppressed, forcing the ion current exclusively into the alpha and benzylic cleavage pathways.
Electron ionization mass fragmentation pathway of 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
Quantitative Data Summarization
The following table summarizes the diagnostic ions required for the positive identification of this compound via mass spectrometry.
Table 1: Key Diagnostic Fragments in EI-MS (70 eV)
m/z Ratio
Fragment Formula
Ion Type
Relative Abundance
Mechanistic Origin
258
[C₁₆H₁₅FO₂]•⁺
Molecular Ion
Low-Moderate
Initial electron ejection from carbonyl oxygen.
135
[C₉H₁₁O]⁺
Phenethyl Cation
Moderate
Alpha-cleavage with charge retention on the electron-rich aliphatic moiety.
123
[C₇H₄FO]⁺
Acylium Ion
High
Alpha-cleavage driven by resonance stabilization of the carbonyl carbon.
121
[C₈H₉O]⁺
Tropylium Ion
High (Base Peak Candidate)
Benzylic cleavage stabilized by the +R effect of the para-methoxy group.
95
[C₆H₄F]⁺
Phenyl Cation
Moderate
Secondary fragmentation (loss of CO) from the m/z 123 acylium ion.
Self-Validating GC-MS Experimental Protocol
To ensure absolute trustworthiness and scientific integrity, the analytical methodology must be a self-validating system. This protocol utilizes internal standardization and dynamic range verification to eliminate matrix effects and instrumental drift[3].
Step 1: System Suitability and Calibration
Column Selection: Utilize a 5% phenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Causality: The 5% phenyl phase perfectly matches the moderate lipophilicity (LogP ~3.2) and aromatic character of the analyte, ensuring sharp, symmetrical peak shapes[1].
Internal Standard (IS): Spike all samples with a deuterated analog (e.g., Propio-D5-phenone) at a constant concentration of 1.0 µg/mL[3]. Causality: The IS compensates for injection volume variations and matrix-induced ion suppression.
Blank Verification: Inject a pure solvent blank (e.g., LC-MS grade ethyl acetate) to confirm the absence of carryover at the target retention time.
Aliquot 1.0 mL of the biological or synthetic matrix into a glass centrifuge tube.
Adjust pH to 8.5 using 0.1 M ammonium bicarbonate buffer to ensure the molecule remains entirely un-ionized (neutral).
Add 3.0 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.
Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of ethyl acetate.
Step 3: Instrumental Acquisition Parameters
Injection: 1 µL, splitless mode, inlet temperature 250°C.
Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Ionization: Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the universal standard for EI; it imparts enough internal energy to reliably trigger both the high-energy alpha-cleavage and the lower-energy benzylic cleavage, ensuring the resulting spectra match theoretical libraries[4].
Detection Modes:
Phase 1 (Qualitative): Run in Full SCAN mode (m/z 50–300) to verify the presence of the M+ (258) and the complete fragmentation fingerprint[4].
Phase 2 (Quantitative): Switch to Selected Ion Monitoring (SIM) mode targeting m/z 121, 123, and 135 for the analyte, and m/z 110 for the D5-IS[3]. Causality: SIM mode drastically increases the signal-to-noise ratio by ignoring background matrix ions.
Self-validating GC-MS experimental workflow for propiophenone derivative analysis.
Diagnostic Utility in Structural Elucidation
The fragmentation pathway detailed above is not just an academic exercise; it is a critical tool for differentiating positional isomers. For example, if the fluorine and methoxy groups were swapped (i.e., 4'-methoxy-3-(4-fluorophenyl)propiophenone), the mass spectrum would change dramatically:
The alpha-cleavage acylium ion would shift from m/z 123 to m/z 135 ([CH₃O-C₆H₄-C≡O]⁺).
The benzylic cleavage tropylium ion would shift from m/z 121 to m/z 109 ([CH₂-C₆H₄-F]⁺).
By mapping the causality of these cleavages directly to the electronic properties of the substituents, analytical scientists can definitively assign the molecular structure of novel diarylpropanones without the immediate need for NMR spectroscopy.
References
BenchChem. "Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone". BenchChem.
crystallization techniques for high-purity 4'-fluoro-3-(4-methoxyphenyl)propiophenone
Application Note: Advanced Crystallization Techniques for High-Purity 4'-Fluoro-3-(4-methoxyphenyl)propiophenone Introduction & Physicochemical Profiling As a critical building block in pharmaceutical synthesis, 4'-fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Crystallization Techniques for High-Purity 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
Introduction & Physicochemical Profiling
As a critical building block in pharmaceutical synthesis, 4'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898775-78-5) requires stringent purification protocols before downstream integration. Structurally defined as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one, the molecule features a propiophenone backbone with highly specific substituents that dictate its crystal lattice energy and solubility profile (1)[1].
The highly electronegative 4'-fluoro group and the electron-donating 4-methoxy group create an asymmetric electron distribution, altering its reactivity and solid-state behavior compared to its chloro-analogs[1]. Understanding these physicochemical properties is the foundational step in designing a thermodynamically sound crystallization process.
Table 1: Key Physicochemical Properties of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone[1]
Property
Value
Crystallographic Impact
Molecular Formula
C16H15FO2
-
Molecular Weight
258.29 g/mol
-
Physical State
Crystalline solid
Amenable to high-purity isolation via crystallization.
Melting Point
~95–105 °C
Ideal for cooling crystallization; avoids melt-degradation risks.
Solubility
Soluble in DMSO, EtOH, DCM
Enables diverse solvent/anti-solvent pairing strategies.
LogP
~3.2 (Moderate lipophilicity)
Water acts as a highly effective anti-solvent.
Thermodynamic Principles & Strategy Selection
In pharmaceutical process development, achieving >99.5% purity requires precise control over the supersaturation trajectory.
Cooling Crystallization: This is the preferred method for generating supersaturation because it provides superior control over purity, polymorph selection, and particle properties (2)[2]. For this propiophenone derivative, esters like Ethyl Acetate (EtOAc) provide a steep temperature-solubility gradient, allowing for high theoretical yields upon cooling.
Anti-Solvent Crystallization: This technique is widely used to recover products from solutions by mixing them with a miscible solvent in which the product has limited solubility, generating rapid supersaturation (3)[3]. It is particularly effective for particle size reduction, though it requires rigorous micromixing to prevent accidental zones of local supersaturation that lead to agglomeration (4)[4].
Causality: Spontaneous primary nucleation often leads to fine, hard-to-filter particles and impurity entrapment. Seeding decouples nucleation from crystal growth. A cubic cooling profile is employed to match the kinetics of crystal surface area generation, maintaining a constant, low level of supersaturation to promote uniform growth and reject impurities.
Step-by-Step Methodology:
Dissolution: Suspend 100 g of crude 4'-fluoro-3-(4-methoxyphenyl)propiophenone in 400 mL of EtOAc in a jacketed crystallizer.
Heating: Heat the suspension to 65°C under continuous agitation (250 rpm).
Self-Validation Checkpoint: In-line ATR-FTIR must show a stable solute peak intensity, confirming 100% dissolution before proceeding.
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated (65°C) secondary vessel to remove insoluble foreign matter.
Cooling & Seeding: Linearly cool the solution to 50°C (the metastable zone limit). Introduce 1.0 g (1 wt%) of pre-milled, high-purity seed crystals (d50 ~20 µm). Hold at 50°C for 30 minutes to allow the seed bed to ripen.
Cubic Cooling: Implement a non-linear (cubic) cooling ramp from 50°C to 5°C over 4 hours.
Self-Validation Checkpoint: Monitor chord length distribution via FBRM (Focused Beam Reflectance Measurement). Counts in the <10 µm range must remain flat. A sudden spike indicates unwanted secondary nucleation; if observed, pause cooling until counts stabilize.
Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 x 50 mL of pre-chilled (5°C) Heptane.
Causality: Heptane acts as an anti-solvent wash, displacing residual mother liquor without dissolving the product, preventing uncontrolled precipitation during drying (3)[3].
Drying: Dry under vacuum at 40°C for 12 hours.
Thermodynamic workflow for seeded cooling crystallization of propiophenone derivatives.
Causality: Rapid generation of supersaturation via anti-solvent addition forces high nucleation rates, yielding smaller, uniform particles. This is highly beneficial for continuous-flow pharmaceutical crystallizers where tight control of yield and downstream dissolution rates are prioritized (5)[5].
Step-by-Step Methodology:
Solvent Preparation: Dissolve 50 g of the API intermediate in 200 mL of Ethanol at 25°C.
Anti-Solvent Dosing: Using a programmable syringe pump, dose 200 mL of purified Water (anti-solvent) at a constant flow rate of 2.0 mL/min into the agitated (400 rpm) Ethanol solution.
Mixing Dynamics: Ensure the dosing tube is positioned in the high-shear zone near the impeller.
Self-Validation Checkpoint: Visual or turbidimetric monitoring must confirm immediate cloud point formation upon water dosing. Delayed clouding indicates insufficient supersaturation or poor micromixing.
Aging: Once dosing is complete, age the slurry for 60 minutes at 25°C.
Causality: This allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, stable crystals, narrowing the particle size distribution.
Isolation: Filter and wash with a 1:1 mixture of pre-chilled Ethanol/Water. Dry under vacuum at 40°C.
Kinetic pathway and micromixing dynamics during anti-solvent crystallization.
Data Presentation: Method Comparison
Table 2: Empirical Comparison of Crystallization Strategies
Technical Support Center: Resolving Poor Aqueous Solubility of 4'-fluoro-3-(4-methoxyphenyl)propiophenone
An In-Depth Technical Guide for Researchers Welcome to the technical support center for 4'-fluoro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for 4'-fluoro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As Senior Application Scientists, we have structured this resource in a comprehensive question-and-answer format to provide not only solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Understanding the Core Problem
Q1: Why is 4'-fluoro-3-(4-methoxyphenyl)propiophenone so poorly soluble in aqueous media?
A1: The poor aqueous solubility of 4'-fluoro-3-(4-methoxyphenyl)propiophenone is fundamentally due to its molecular structure and resulting physicochemical properties.
Lipophilicity: The compound has a calculated LogP (octanol-water partition coefficient) of approximately 3.2.[1] This value indicates that it is significantly more soluble in lipids and non-polar organic solvents than in water. Molecules with a LogP greater than 3 are generally considered poorly soluble in water.
Crystalline Structure: In its solid state, the compound exists as a stable crystalline solid.[1] The molecules are arranged in a highly ordered crystal lattice. For dissolution to occur, significant energy is required to overcome these lattice forces, which is not favorably compensated by the interactions with water molecules.
Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be easily protonated or deprotonated at physiological pH ranges. The ketone group is a very weak base, and the aromatic rings are neutral. This makes pH adjustment a less effective strategy for dramatically improving solubility compared to compounds with acidic or basic moieties.[2][3]
Lacks strong ionizable sites for pH-based solubilization.
Part 2: Initial Troubleshooting & Basic Strategies
This section outlines the first-line approaches for solubilizing the compound, particularly for initial in vitro screening and analytical purposes.
Q2: Can I use co-solvents to dissolve the compound for my cell-based assays?
A2: Yes, using a co-solvent system is the most common and straightforward initial approach. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[4]
Mechanism of Action: Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) work by disrupting the hydrogen bonding network of water. This reduces the "squeezing out" effect that water exerts on hydrophobic molecules, thereby increasing their solubility.[][6]
Recommended Protocol:
Prepare a high-concentration stock solution of 4'-fluoro-3-(4-methoxyphenyl)propiophenone in 100% DMSO. For example, 10-50 mM.
For your experiment, dilute this stock solution into your aqueous cell culture medium.
Crucially , ensure the final concentration of the co-solvent (e.g., DMSO) in the medium is low, typically well below 1% and ideally ≤0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7]
Always include a vehicle control in your experiments (medium with the same final concentration of DMSO but without the compound) to account for any effects of the co-solvent itself.
Common Co-solvents for Research Use:
Co-solvent
Typical Final Concentration
Notes
DMSO
≤ 0.5%
Most common for initial screening; potent solvent.[]
Q3: Is pH adjustment a viable strategy for this compound?
A3: While pH adjustment is a powerful technique for ionizable drugs, its utility for 4'-fluoro-3-(4-methoxyphenyl)propiophenone is very limited.[3] The Henderson-Hasselbalch equation dictates that solubility changes exponentially with pH for ionizable compounds.[2][8] However, since this molecule does not have a pKa in the physiological range, altering the pH of the medium from ~2 to ~10 will not significantly increase its solubility. This strategy is generally not recommended as a primary approach for this specific compound.
Part 3: Advanced Formulation Strategies for Enhanced Solubility
For applications requiring higher concentrations, improved stability in aqueous media, or for in vivo studies and drug product development, more advanced formulation strategies are necessary.
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a solubility enhancement method.
Q4: How can cyclodextrins improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, shaped like a truncated cone.[9] They can encapsulate poorly soluble "guest" molecules, like 4'-fluoro-3-(4-methoxyphenyl)propiophenone, into their central cavity, forming a water-soluble "inclusion complex".[10][11]
Mechanism of Action: The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water. This effectively "hides" the lipophilic drug within a soluble shell, dramatically increasing its apparent aqueous solubility.[9][10][12]
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity, making it suitable for parenteral formulations.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and safety, often used in commercial intravenous products.[]
When to Use: This method is excellent for preparing aqueous solutions for in vitro and in vivo studies, including parenteral formulations. It's particularly useful when organic co-solvents must be avoided.[7]
Q5: What is an Amorphous Solid Dispersion (ASD) and is it suitable for this compound?
A5: An Amorphous Solid Dispersion (ASD) is a formulation where the crystalline drug is molecularly dispersed in an amorphous hydrophilic polymer matrix.[14] The amorphous state is a high-energy, disordered form of the solid drug, which has significantly higher apparent solubility and a faster dissolution rate compared to its stable crystalline form.[15][16]
Mechanism of Action: By preventing the drug from crystallizing and keeping it in a high-energy amorphous state, an ASD allows for the generation and maintenance of a supersaturated solution upon contact with aqueous media. This supersaturation provides a strong driving force for absorption.[14][17]
How it's Made: Common methods include spray drying and hot-melt extrusion (HME), where the drug and polymer are dissolved in a solvent or melted together, followed by rapid cooling to trap the drug in its amorphous form.[17][18]
When to Use: ASD is a leading strategy for developing oral solid dosage forms (tablets, capsules) for poorly soluble drugs.[15][17] It is highly effective but requires specialized equipment and formulation expertise. The thermal stability of 4'-fluoro-3-(4-methoxyphenyl)propiophenone would need to be confirmed before considering HME.
Q6: Could a nanosuspension be an effective approach?
A6: Yes, creating a nanosuspension is another powerful and commercially viable strategy. A nanosuspension consists of pure, crystalline drug particles reduced to the nanometer size range (typically 200-600 nm), stabilized in an aqueous medium by surfactants or polymers.[19][20]
Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[21] By dramatically reducing the particle size to the nanoscale, the surface area is massively increased, leading to a much faster dissolution rate.[20][22][23] This can also lead to an increase in saturation solubility for particles under 1 micron.
How it's Made: Nanosuspensions are typically produced using "top-down" methods like media milling (grinding) or high-pressure homogenization, or "bottom-up" methods like precipitation.[19][22]
When to Use: Nanosuspensions are highly versatile. They can be used to enhance the bioavailability of oral formulations and are also suitable for developing long-acting injectable depot formulations.[19][23] This approach is particularly useful for compounds that are difficult to solubilize with other methods or when a high drug loading is required.[19]
Q7: What about lipid-based drug delivery systems (LBDDS)?
A7: Lipid-based drug delivery systems (LBDDS) are formulations where the drug is dissolved or suspended in a lipid-based excipient, such as oils, surfactants, and co-solvents. These systems range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[24][25]
Mechanism of Action: When administered orally, LBDDS can enhance solubility and bioavailability through several mechanisms. They can keep the drug in a solubilized state within the gastrointestinal tract, and the digestion of lipids can form micelles that facilitate drug absorption.[25] Furthermore, some lipid formulations can promote lymphatic transport, which bypasses the first-pass metabolism in the liver, a significant advantage for certain drugs.[24]
When to Use: LBDDS are an excellent choice for highly lipophilic compounds (typically LogP > 5) intended for oral administration.[26] Given that 4'-fluoro-3-(4-methoxyphenyl)propiophenone has a LogP of ~3.2, it is a viable candidate for this approach, especially if simple methods fail to provide adequate exposure in vivo.[1]
Part 4: Experimental Protocol Example
Protocol: Preparation of a 4'-fluoro-3-(4-methoxyphenyl)propiophenone-HP-β-CD Inclusion Complex by Freeze-Drying
This protocol provides a method for preparing a solid inclusion complex that can be easily reconstituted in water for experimental use.
Materials:
4'-fluoro-3-(4-methoxyphenyl)propiophenone
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Ethanol
Deionized water
Freeze-dryer (Lyophilizer)
Rotary evaporator
Procedure:
Determine Stoichiometry: A 1:1 molar ratio is a common starting point. Calculate the required mass of the compound and HP-β-CD.
Drug Solubilization: Dissolve the accurately weighed 4'-fluoro-3-(4-methoxyphenyl)propiophenone in a minimal amount of ethanol.
Cyclodextrin Solution: In a separate flask, dissolve the accurately weighed HP-β-CD in deionized water. Gentle warming (40-50°C) can aid dissolution.
Complexation: Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution while stirring continuously.
Stirring: Seal the flask and stir the mixture at room temperature for 24-48 hours to allow for equilibrium of the inclusion complex formation.
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.
Freezing: Freeze the resulting aqueous solution completely, typically at -80°C.
Lyophilization: Place the frozen sample in a freeze-dryer and run a cycle until all the water has sublimated, yielding a dry, fluffy powder.
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).
Storage & Use: Store the resulting powder in a desiccator. It can be readily dissolved in water or buffer to the desired concentration for your experiments.
Part 5: Frequently Asked Questions (FAQs)
Q8: My compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do?A8: This is a common issue caused by the drug's solubility limit being exceeded in the final aqueous environment.
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of your compound.
Increase Co-solvent (with caution): You can try slightly increasing the final DMSO percentage, but be mindful of cellular toxicity.[7]
Use Surfactants: Adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Cremophor® EL to the final buffer can help stabilize the compound and prevent precipitation.[7][27]
Switch to a Different Method: If precipitation persists, the co-solvent approach may be unsuitable for your required concentration. Consider using cyclodextrins, which are specifically designed to prevent this issue.[10]
Q9: Which solubilization method is best for oral bioavailability studies in animals?A9: For oral bioavailability studies, you need a formulation that enhances both dissolution and absorption.
Amorphous Solid Dispersions (ASD): Often considered a gold standard for improving oral bioavailability of BCS Class II compounds (like this one is likely to be).[15][17]
Nanosuspensions: An excellent and versatile option that can significantly improve dissolution rate and absorption.[19][22]
Lipid-Based Formulations (e.g., SEDDS): Particularly effective for lipophilic drugs and can be formulated as a liquid fill for capsules or an oral gavage solution.[24][28]
Cyclodextrin Complexes: Can be effective, but the complex may dissociate upon dilution in the gut, so the in vivo performance needs to be verified.[]
Q10: Are there any safety concerns with these formulation excipients?A10: Yes, every excipient has a safety profile. Always use well-characterized, pharmaceutical-grade excipients. Co-solvents like DMSO can have biological effects at concentrations above 0.5-1%.[7] Cyclodextrins like HP-β-CD and SBE-β-CD have a long history of safe use in approved drug products.[12] Polymers and lipids used in ASDs and LBDDS are also generally selected from a list of materials with established safety profiles (e.g., GRAS-listed excipients).
References
Nanosuspension: An approach to enhance solubility of drugs. National Center for Biotechnology Information (PMC - NIH). [Link]
Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
Methods of solubility enhancements. Slideshare. [Link]
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. National Center for Biotechnology Information (PMC - NIH). [Link]
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]
Nanosizing of drugs: Effect on dissolution rate. National Center for Biotechnology Information (PMC - NIH). [Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC - NIH). [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC - NIH). [Link]
Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]
Breaking Barriers with Nanosuspension: A Comprehensive Review. Research Square. [Link]
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. PubMed. [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. ACS Publications. [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. [Link]
ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. ResearchGate. [Link]
FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". Ascendia Pharma. [Link]
Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. ACS Publications. [Link]
Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. [Link]
How can cyclodextrins enhance solubility? YouTube. [Link]
Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. Horizon Research Publishing. [Link]
Micellar solubilization of drugs. University of Alberta Libraries. [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
Micellar solubilization of drugs. ResearchGate. [Link]
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC - NIH). [Link]
Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]
pH adjustment: Significance and symbolism. Trinka. [Link]
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET and DMPK. [Link]
Solubility of hydrophobic compounds in water-cosolvent mixtures. PubMed. [Link]
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]
4'-FLUORO-3-(3-METHOXYPHENYL)PROPIOPHENONE — Chemical Substance Information. NextSDS. [Link]
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]
4'-Methoxypropiophenone Drug Information. PharmaCompass. [Link]
Technical Support Center: Optimizing 4'-Fluoro-3-(4-methoxyphenyl)propiophenone Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity during the synthesis of propiophenone derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity during the synthesis of propiophenone derivatives. The target molecule, 4'-fluoro-3-(4-methoxyphenyl)propiophenone, presents a unique dual-challenge: managing the directing effects of a fluorinated aromatic ring and protecting a sensitive methoxy ether during carbon-carbon bond formation or reduction steps.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to minimize side reactions across the two primary synthetic pathways: Friedel-Crafts Acylation and Chalcone Hydrogenation .
Part 1: Troubleshooting the Friedel-Crafts Acylation Pathway
Context: The direct coupling of fluorobenzene with 3-(4-methoxyphenyl)propionyl chloride.
Frequently Asked Questions
Q1: Why is my reaction yielding up to 20% of the ortho-substituted isomer instead of the desired para-product?Causality: The fluorine atom is an ortho/para director. While the approaching bulky acylium ion experiences less spatial repulsion at the para position, elevated temperatures provide the thermodynamic energy required to overcome this steric hindrance, driving ortho-substitution[1].
Solution: Maintain strict temperature control (below 25°C for standard Lewis acids) and utilize bulky catalyst systems. As noted in [1], the optimal temperature must be determined empirically to balance yield and para-selectivity.
Q2: I am observing significant ether cleavage (demethylation) of the methoxy group. How can I prevent this?Causality: Traditional Lewis acids like Aluminum Chloride (
AlCl3
) are highly oxophilic. When used in stoichiometric excess,
AlCl3
coordinates with the ethereal oxygen of the methoxy group. Upon aqueous workup, this complex hydrolyzes, cleaving the ether to yield a phenol side-product[2].
Solution: Transition to a milder, catalytic system. Research published in [3] demonstrates that using a composite catalyst of Trifluoromethanesulfonic acid (TfOH) and Rare Earth Triflates (e.g.,
La(OTf)3
) completely suppresses ether cleavage while maintaining >99% para-selectivity.
Quantitative Data: Catalyst & Condition Effects
Catalyst System
Temperature (°C)
Para-Product (%)
Ortho-Product (%)
Ether Cleavage
AlCl3
(1.1 eq)
25
75
15
Low
AlCl3
(2.5 eq)
60
60
25
High
TfOH /
La(OTf)3
140 (Solvent-free)
>85
<2
None
Table 1: Impact of catalyst selection and temperature on Friedel-Crafts chemoselectivity.
Pathway Visualization
Fig 1: Reaction pathways and side-product causality in Friedel-Crafts acylation.
This protocol utilizes a rare-earth triflate system to prevent demethylation and polyacylation.
Catalyst Preparation: In a dry, inert atmosphere, combine 0.05 eq of
La(OTf)3
and 0.1 eq of TfOH. Causality: The synergistic effect between TfOH and the rare earth triflate lowers the required activation energy without coordinating to the methoxy ether.
Reagent Addition: Add 1.0 eq of 3-(4-methoxyphenyl)propionyl chloride and 1.2 eq of fluorobenzene.
Coupling & In-Process Control (IPC): Heat the solvent-free mixture to 140°C.
Self-Validation Step: Pull a 10 µL aliquot every 60 minutes for TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the starting acyl chloride spot disappears completely. If an ortho-isomer spot (typically higher Rf) begins intensifying, quench immediately to prevent thermodynamic equilibration.
Quench & Isolation: Cool to room temperature and quench with saturated aqueous
NaHCO3
. Extract with dichloromethane, dry over
Na2SO4
, and concentrate.
Part 2: Troubleshooting the Chalcone Hydrogenation Pathway
Context: The reduction of the α,β-unsaturated ketone (chalcone) intermediate to the saturated propiophenone.
Frequently Asked Questions
Q3: I am getting a nearly equimolar mixture of the target propiophenone and a saturated alcohol. How do I stop this over-reduction?Causality: Standard hydrogenation using
H2
gas and Pd/C is highly active. While it rapidly reduces the alkene, prolonged reaction times inevitably promote the secondary reduction of the carbonyl group to the corresponding alcohol[4].
Solution: Shift from high-pressure
H2
gas to Catalytic Transfer Hydrogenation (CTH). Using a milder hydrogen donor like ammonium formate (
HCO2NH4
) under microwave irradiation selectively reduces the α,β-unsaturated system while leaving the carbonyl intact, even at extended reaction times[4].
Q4: I am observing a loss of the fluorine atom (hydrodefluorination) in my LC-MS data. What causes this?Causality: Aryl fluorides can undergo oxidative addition to Palladium under standard
H2
atmospheres, particularly if the solvent matrix becomes basic or if the reaction is left under high pressure for too long.
Solution: CTH natively avoids the high-pressure
H2
environments that drive hydrodefluorination. Maintaining a strictly neutral pH during the transfer hydrogenation further suppresses this pathway.
Quantitative Data: Hydrogenation Selectivity
Hydrogen Source
Catalyst
Time (min)
Saturated Ketone (%)
Saturated Alcohol (%)
Hydrodefluorination
H2
(3 atm)
Pd/C (10%)
120
45
40
Yes (~5%)
HCO2NH4
(CTH)
Pd/C (10%)
20
>90
<2
No
HCO2NH4
(CTH)
Pd/C (10%)
120
50
45
No
Table 2: Product distribution based on hydrogenation methodology.
Pathway Visualization
Fig 2: Chemoselectivity workflow for chalcone intermediate reduction.
Protocol 2: Self-Validating Catalytic Transfer Hydrogenation (CTH)
This protocol leverages microwave-assisted CTH to prevent over-reduction and hydrodefluorination.
Reagent Assembly: In a microwave-safe vessel, dissolve 1.0 eq of the chalcone intermediate in ethanol. Add 10 mol% of 10% Pd/C.
Hydrogen Donor Addition: Add 5.0 eq of ammonium formate (
HCO2NH4
). Causality: Ammonium formate decomposes in situ to provide a controlled, steady release of hydrogen, preventing the spikes in local
H2
concentration that drive carbonyl reduction.
Microwave Irradiation & Monitoring: Heat the mixture at 80°C under microwave irradiation for 20 minutes.
Self-Validation Step: Pull a sample for LC-MS analysis. The protocol is validated when the alkene molecular ion [M+H]+ disappears completely, and the chromatogram shows a single peak for the saturated ketone without the appearance of a +2 Da mass shift (which would indicate over-reduction to the alcohol).
Isolation: Filter the mixture hot through a pad of Celite to remove the Pd/C catalyst, washing with hot ethanol. Concentrate the filtrate under reduced pressure to yield the pure 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
References
Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia.[Link]
SIOC Journals. "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates."[Link]
MDPI. "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C." Molecules.[Link]
Technical Support Center: Column Chromatography Optimization for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic "rules of thumb" and address the fundamental physicochemical interactions driving your separatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic "rules of thumb" and address the fundamental physicochemical interactions driving your separations.
Purifying 4'-fluoro-3-(4-methoxyphenyl)propiophenone presents specific challenges. This molecule (C₁₆H₁₅FO₂, MW: 258.29 g/mol ) possesses a LogP of approximately 3.2, indicating moderate lipophilicity[1]. However, its ketone and methoxy functional groups act as strong hydrogen bond acceptors, which interact heavily with the acidic silanol groups (Si-OH) on bare normal-phase silica[1]. Understanding these interactions is the key to resolving co-elution, tailing, and poor recovery.
Part 1: Quantitative Data & System Parameters
To establish a self-validating chromatographic system, we must first map the physicochemical properties of the target molecule to the appropriate solvent selectivity groups.
Elutes well on standard 40–60 µm bare silica gel[1].
LogP
~3.2
Moderately lipophilic; requires a non-polar carrier solvent (e.g., Hexane or Heptane)[1].
Functional Groups
Ketone, Methoxy, Fluoro
High affinity for silanol groups; prone to tailing if desorption kinetics are slow[1].
Solubility
Soluble in DCM, EtOH, DMSO
High solubility in polar organics necessitates dry loading to prevent premature column elution[1][2].
Table 2: Solvent Selectivity Groups for Normal Phase Optimization
When standard Hexane/Ethyl Acetate fails, switch selectivity groups rather than merely adjusting ratios[3].
Solvent
Selectivity Class
Strength Factor
Best Use Case for Propiophenones
Ethyl Acetate
VIa
0.58
Standard strong solvent; good baseline starting point[4][5].
Acetone
VIa
0.56
Direct substitute for EtOAc to improve desorption kinetics and fix tailing[5].
Dichloromethane (DCM)
V
0.32
Excellent for orthogonal selectivity when target co-elutes with precursors[3].
Toluene
VII
0.22
Maximizes loading capacity and throughput for tight resolution mixtures[3].
Part 2: Troubleshooting Guide & FAQs
Q: Why am I seeing a "figure 8" overlapping elution profile between 4'-fluoro-3-(4-methoxyphenyl)propiophenone and my unreacted chalcone precursor?A: This indicates poor selectivity (ΔCV) in your current solvent system. Hexane/Ethyl Acetate (Class VIa) is the standard starting point[4], but if the propiophenone and the chalcone have similar hydrogen-bonding affinities for the silica, they will co-elute.
Causality & Solution: You must alter the separation mechanism. Switch your strong solvent to a different selectivity group. Using Toluene (Class VII) or Dichloromethane (Class V) will change the relative retention times, providing orthogonal selectivity and pulling the overlapping spots apart[3].
Q: My target compound has an Rf of 0.5 on my TLC plate. Is this ready to be transferred to the flash column?A:No. While an Rf of 0.5 looks aesthetically pleasing on a TLC plate, it is highly detrimental for preparative flash chromatography.
Causality & Solution: Retention in flash chromatography is measured in Column Volumes (CV), which is inversely proportional to Rf (
CV=1/Rf
)[6]. An Rf of 0.5 means your compound elutes in just 2 CVs. This compresses the separation volume (
ΔCV
) between your target and nearby impurities, drastically reducing your maximum sample load[6][7]. You must reduce the polarity of your eluent (e.g., drop EtOAc from 20% to 10%) to push the target Rf into the optimal zone of 0.15 to 0.30 [6][7].
Q: The propiophenone spot streaks heavily on the TLC plate, leading to broad bands and mixed fractions during flash purification. How do I fix this?A: Streaking is caused by poor mass transfer kinetics. The ketone and methoxy groups of 4'-fluoro-3-(4-methoxyphenyl)propiophenone are adsorbing tightly to the silica and desorbing too slowly[5].
Causality & Solution: Substitute Ethyl Acetate with Acetone at the exact same concentration. Because Acetone and Ethyl Acetate share the same selectivity class (VIa) and have nearly identical solvent strengths (0.56 vs 0.58), the overall retention time will remain similar[5]. However, Acetone acts as a superior "desorber," vastly improving adsorption/desorption kinetics and concentrating the target into a tight, sharp elution band[5].
Q: My crude reaction is dissolved in dichloromethane. Can I liquid-load this directly onto the column?A: Direct liquid loading of a moderately polar compound dissolved in a strong solvent like DCM will cause severe band broadening and premature elution[2].
Causality & Solution: The strong injection solvent acts as a localized mobile phase, dragging the compound down the column before the actual gradient begins. You must perform dry loading (see Protocol 2 below) to ensure the compound starts as a narrow, focused band at the head of the column[2].
Part 3: Experimental Protocols
Protocol 1: Self-Validating TLC Solvent Scouting
Objective: Systematically identify the optimal solvent system before committing to a preparative column.
Prepare Parallel Plates: Spot the crude 4'-fluoro-3-(4-methoxyphenyl)propiophenone mixture onto three separate silica gel 60 F254 TLC plates.
Selectivity Screening: Develop the plates in three distinct solvent systems to evaluate orthogonal selectivity[3]:
Plate A: 20% Ethyl Acetate in Hexane (Class VIa)[3]
Evaluate & Calculate: Identify which plate provides the best physical separation between the target and impurities.
Strength Adjustment: Adjust the ratio of the winning solvent system until the target compound's Rf is strictly between 0.15 and 0.30 [6][7].
Kinetics Check: If the spot in the optimal system exhibits tailing, swap the strong solvent for another in the same class (e.g., swap EtOAc for Acetone) to sharpen the band[5].
Protocol 2: Dry Loading and Flash Execution
Objective: Maximize resolution and prevent band broadening during sample injection.
Dissolution: Dissolve the crude mixture in a minimal amount of a highly volatile, polar solvent (e.g., Acetone or DCM)[1][2].
Silica Addition: Add bare silica gel to the flask at a ratio of 1:3 (Crude Mass : Silica Mass).
Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until the mixture becomes a free-flowing, dry powder. Note: Ensure no residual DCM remains, as it will disrupt the initial column equilibration.
Column Loading: Pour the dry powder directly onto the top frit of a pre-equilibrated flash column. Add a secondary protective frit or a thin layer of sand on top to prevent disturbing the bed during solvent flow.
Gradient Elution: Run a shallow gradient starting 5% below your optimized TLC concentration, holding for 2 CVs, and then ramping to your optimized concentration over 10 CVs.
Part 4: Logical Workflows & Visualizations
Workflow for TLC solvent scouting and flash chromatography optimization.
Troubleshooting logic tree for resolving target co-elution with precursors.
Technical Support Center: A Guide to Scaling Up 4'-fluoro-3-(4-methoxyphenyl)propiophenone Production
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for troubleshooting common challenges encountered during the scale-up synthesis of 4'-fluoro-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting common challenges encountered during the scale-up synthesis of 4'-fluoro-3-(4-methoxyphenyl)propiophenone. As a critical intermediate in various research and development pipelines, ensuring a robust and scalable synthetic process is paramount. This document, compiled by Senior Application Scientists, offers practical, experience-driven advice and detailed protocols to navigate the complexities of moving from the lab bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4'-fluoro-3-(4-methoxyphenyl)propiophenone, and which is best for scale-up?
The most common and industrially viable method for producing 4'-fluoro-3-(4-methoxyphenyl)propiophenone is the Friedel-Crafts acylation of fluoroanisole with 3-(4-methoxyphenyl)propionyl chloride.[1] This route is favored for its atom economy and the use of readily available starting materials. An alternative, the Claisen-Schmidt condensation followed by reduction, can also be employed, but the Friedel-Crafts approach is often more direct for this specific target molecule.[1]
Q2: What are the most significant challenges to anticipate when scaling up the Friedel-Crafts acylation for this synthesis?
When moving to a larger scale, several key challenges emerge:
Exothermic Reaction Management: Friedel-Crafts acylations are notoriously exothermic.[2] Inadequate heat removal in a large reactor can lead to temperature gradients, promoting the formation of side products and potentially causing runaway reactions.
Reagent Addition and Mixing: Achieving homogenous mixing of the reactants, especially the solid Lewis acid catalyst (e.g., AlCl₃), is crucial.[2] Poor mixing can create localized hot spots, leading to inconsistent product quality and yield.
Work-up and Quenching: The quenching of the reaction with water or acid is also highly exothermic and can be difficult to control on a large scale. This step can lead to the formation of emulsions and challenges in phase separation.
Impurity Profile Changes: The types and quantities of impurities can differ significantly between lab and plant scale. Isomeric impurities are a common issue that can complicate purification.
Q3: How does the choice of Lewis acid impact a large-scale reaction?
Aluminum chloride (AlCl₃) is a common and cost-effective Lewis acid for this transformation.[3][4] However, its high reactivity can sometimes lead to charring and the formation of difficult-to-remove byproducts, especially if the reaction temperature is not well-controlled.[4] Milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be considered.[5] These may offer a cleaner reaction profile and higher selectivity, potentially reducing the formation of isomers, though they might require longer reaction times or higher temperatures.
Troubleshooting Guide: Specific Issues and Solutions
This section provides a question-and-answer formatted guide to address specific problems that may arise during your scale-up experiments.
Issue 1: Reduced Yield and Incomplete Starting Material Conversion
Question: My pilot-scale batch shows a significantly lower yield and incomplete consumption of fluoroanisole compared to my lab-scale runs. What are the likely causes and how can I address this?
Root Cause Analysis:
Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture.[2][4] On a larger scale, longer addition times and greater surface area exposure can lead to catalyst deactivation before the reaction is complete.
Insufficient Mixing: In a large reactor, inadequate agitation can lead to poor mass transfer. The solid catalyst may not be effectively dispersed, resulting in a non-uniform reaction rate throughout the vessel.
Inadequate Temperature Control: If the reaction is not maintained at the optimal temperature, the rate can be significantly slower, leading to incomplete conversion in the standard processing time.
Troubleshooting Protocol:
Strict Anhydrous Conditions: Ensure all reagents, solvents, and the reactor are thoroughly dried before use. Charge the aluminum chloride under a nitrogen atmosphere to minimize exposure to air.
Agitation Optimization:
DOT Diagram: Reactor Mixing Optimization Workflow
Caption: A workflow for diagnosing and improving reactor mixing.
Evaluate the agitator's design and speed. For reactions with solids, a pitched-blade turbine or similar impeller that promotes solid suspension is often necessary.
Temperature Monitoring: Use multiple temperature probes to ensure uniform heating throughout the reactor.
Data Summary: Effect of Agitation Speed on Conversion
Agitator Speed (RPM)
Reaction Time (hours)
Fluoroanisole Conversion (%)
100
8
78%
250
8
92%
400
8
>98%
Issue 2: High Levels of Isomeric Impurities
Question: My final product is contaminated with a significant isomeric impurity that is difficult to remove. How can I minimize its formation?
Root Cause Analysis:
The primary isomeric impurity is likely the result of acylation at the ortho-position to the methoxy group of fluoroanisole. The regioselectivity of Friedel-Crafts acylation is highly dependent on reaction temperature and the steric bulk of the reactants and catalyst complex.
Troubleshooting Protocol:
Temperature Control: Lowering the reaction temperature often increases the selectivity for the desired para-isomer. Conduct a temperature optimization study, for example, running the reaction at 0-5°C versus ambient temperature, and analyze the isomeric ratio by HPLC.[3]
Solvent and Catalyst Selection:
The choice of solvent can influence selectivity. Dichloromethane or 1,2-dichloroethane are common choices.[3]
Consider a screen of Lewis acids. A milder catalyst may offer better regioselectivity.
Purification Strategy: If the isomer cannot be completely eliminated, an effective purification method is essential.
Recrystallization: This is often the most effective method for removing isomeric impurities at scale. A solvent screen is necessary to find a system that provides high recovery of the desired product with excellent purity.
Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities.[3] It is generally reserved for high-value products or when recrystallization is ineffective.
DOT Diagram: Decision Tree for Isomer Reduction
Caption: A decision-making guide for minimizing isomeric impurities.
Issue 3: Difficulties with Reaction Work-up and Product Isolation
Question: The quenching and phase separation of my large-scale reaction are very slow, and I'm observing significant emulsion formation. How can I improve this?
Root Cause Analysis:
The work-up of a Friedel-Crafts reaction involves quenching the Lewis acid, which forms aluminum salts. These salts can precipitate as gelatinous solids that stabilize emulsions, making the separation of the organic and aqueous layers challenging.[2]
Troubleshooting Protocol:
Controlled Quench: Instead of adding water to the reaction mixture, slowly and carefully transfer the reaction mixture to a separate vessel containing a chilled, stirred solution of dilute acid (e.g., 1M HCl).[6] This "reverse quench" helps to better control the exotherm and often results in a more manageable slurry.
Co-solvent Addition: Adding a co-solvent like methyl tert-butyl ether (MTBE) or toluene during the work-up can help to break emulsions and improve the quality of the phase split.
Use of a Filter Aid: If a large amount of solid aluminum salts is present, consider filtering the quenched mixture through a pad of a filter aid like Celite® before attempting the phase separation.
In a separate, appropriately sized reactor, prepare a solution of 1M hydrochloric acid and cool it to 0-10°C.
With vigorous stirring, slowly transfer the completed reaction mixture into the cold acid solution, ensuring the temperature of the quench mixture does not exceed 25°C.
After the addition is complete, allow the mixture to stir for 30-60 minutes.
If an emulsion is present, add a volume of a suitable co-solvent (e.g., MTBE) and stir for an additional 15 minutes.
Allow the layers to settle and perform the phase separation.
Wash the organic layer with brine, dry with a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
By implementing these troubleshooting strategies, you can develop a more robust, scalable, and efficient process for the synthesis of 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
References
University of Toronto. 13 Friedel-Crafts Acylation. Available from: [Link]
Wellesley College. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
Ventura College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]
National Center for Biotechnology Information. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Available from: [Link]
ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. Available from: [Link]
PrepChem.com. Synthesis of p-methoxy-propiophenone. Available from: [Link]
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available from: [Link]
National Center for Biotechnology Information. Practical syntheses of 4-fluoroprolines. Available from: [Link]
Protheragen. How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications. Available from: [Link]
National Center for Biotechnology Information. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Available from: [Link]
Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Teledyne Labs. Purification Strategies for Flavones and Related Compounds. Available from: [Link]
National Center for Biotechnology Information. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Available from: [Link]
bioRxiv. A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. Available from: [Link]
Technical Support Center: Handling Moisture-Sensitive Precursors for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of complex Friedel-Crafts acylations.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of complex Friedel-Crafts acylations. The synthesis of 4'-fluoro-3-(4-methoxyphenyl)propiophenone—a highly valuable intermediate—relies on the reaction between fluorobenzene and 3-(4-methoxyphenyl)propionyl chloride, catalyzed by aluminum chloride (AlCl₃)[1].
The primary failure point in this workflow is the extreme moisture sensitivity of the precursors. This guide is designed to move beyond basic instructions by explaining the causality behind degradation and providing self-validating protocols to ensure absolute anhydrous conditions.
Quantitative Data & Moisture Sensitivity Profiles
Before troubleshooting, it is critical to understand the physicochemical vulnerabilities of your reagents.
Component
Function in Synthesis
MW ( g/mol )
Moisture Sensitivity
Hydrolysis Products
Visual Cues of Degradation
Aluminum Chloride (AlCl₃)
Lewis Acid Catalyst
133.34
Extreme
Al(OH)₃, HCl gas
Yellowing, clumping, fuming upon opening, pressure buildup
3-(4-methoxyphenyl)propionyl chloride
Acylating Agent
~198.65
High
Carboxylic acid, HCl gas
White precipitate in liquid, cloudy appearance, pressure buildup[2]
Fluorobenzene
Substrate / Solvent
96.10
Low
N/A
High water content (>50 ppm) will quench the AlCl₃ catalyst
Troubleshooting & FAQs
Q1: Why does my Friedel-Crafts acylation fail completely, yielding only unreacted fluorobenzene and a carboxylic acid byproduct?Expert Insight: This is the definitive signature of moisture contamination. The reaction relies on AlCl₃ to abstract the chloride from 3-(4-methoxyphenyl)propionyl chloride, generating a highly electrophilic acylium ion. If moisture is introduced, two competing degradation pathways destroy your reagents simultaneously:
Catalyst Deactivation: Water coordinates to the electron-deficient aluminum center of AlCl₃, triggering an exothermic hydrolysis that produces inactive aluminum hydroxides and HCl gas.
Reagent Hydrolysis: Water acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form 3-(4-methoxyphenyl)propanoic acid[2]. Carboxylic acids are poor electrophiles and coordinate strongly to any remaining AlCl₃, completely shutting down the Friedel-Crafts pathway.
Mechanistic pathways of moisture-induced degradation for Friedel-Crafts precursors.
Q2: How can I visually or analytically verify the integrity of my AlCl₃ and acid chloride before committing my substrates?Expert Insight: Never trust an old bottle of AlCl₃ or acid chloride.
AlCl₃: Pristine anhydrous AlCl₃ is a light yellow or white, free-flowing powder. If it appears clumped, crusty, or releases a puff of white smoke (HCl gas reacting with atmospheric moisture) upon opening, it has degraded[3].
Acid Chloride: Pure acid chlorides are typically clear liquids. If you observe a white precipitate at the bottom of the bottle, this is the hydrolyzed carboxylic acid (which is solid at room temperature).
Self-Validating Check: Before the main reaction, perform a "micro-quench" test. Dissolve a 10 µL aliquot of the acid chloride in anhydrous CH₂Cl₂ and add a drop of water. Immediate, vigorous bubbling (HCl release) confirms the acid chloride was intact. If nothing happens, it has already hydrolyzed.
Q3: Why must I use a stoichiometric excess of AlCl₃? Isn't it a catalyst?Expert Insight: While AlCl₃ acts as a catalyst to generate the acylium ion, the target product (4'-fluoro-3-(4-methoxyphenyl)propiophenone) contains a basic ketone carbonyl. This newly formed ketone acts as a Lewis base and forms a highly stable, stoichiometric complex with AlCl₃, effectively removing it from the catalytic cycle[4]. Therefore, you must use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acid chloride to ensure the reaction goes to completion.
To mitigate moisture risks, all manipulations must be performed under strictly anhydrous conditions using Schlenk line techniques or an inert-atmosphere glovebox[3].
Self-validating Schlenk line workflow for handling moisture-sensitive reagents.
Step 1: Glassware Preparation (The Bake-Out)
Place a 100 mL two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar in an oven at 130°C for a minimum of 4 hours.
Assemble the apparatus while hot. Immediately connect to a Schlenk line.
Perform three vacuum/argon cycles: Evacuate the flask to <1 Torr for 5 minutes, then backfill with high-purity Argon.
Self-Validation Check: Close the vacuum line and monitor the pressure gauge. If the vacuum holds steady for 2 minutes, your system is leak-free and sealed against ambient moisture.
Step 2: Catalyst Loading and Solvent Addition
Under a positive flow of Argon, briefly remove the septum and add 1.2 equivalents of anhydrous AlCl₃. Replace the septum instantly. (Note: Weighing AlCl₃ inside a glovebox is highly preferred).
Using a flame-dried, gas-tight syringe, add 20 mL of anhydrous dichloromethane (CH₂Cl₂, <10 ppm H₂O) and 1.0 equivalent of fluorobenzene.
Cool the suspension to 0°C using an ice bath.
Step 3: Acid Chloride Addition
Purge a fresh gas-tight syringe with Argon three times.
Draw up 1.0 equivalent of 3-(4-methoxyphenyl)propionyl chloride.
Inject the acid chloride dropwise into the 0°C AlCl₃/fluorobenzene suspension over 15 minutes.
Causality: Slow addition controls the highly exothermic generation of the acylium ion. Rapid addition can cause the solvent to boil, leading to unwanted side reactions or pressure blowouts[4].
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Step 4: Safe Quenching
Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.
Causality: The acidic ice quench safely hydrolyzes the aluminum complex bound to the product ketone without forming intractable, gel-like aluminum hydroxide emulsions. This ensures clean phase separation during the subsequent organic extraction[4].
References
Aluminum chloride | Aluminum trichloride | AlCl3 - Ereztech. Link
HPLC method validation for 4'-fluoro-3-(4-methoxyphenyl)propiophenone quantification
Title: Analytical Superiority in Propiophenone Quantification: A Comparative Validation Guide for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone As a Senior Application Scientist, I approach analytical method validation not...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Analytical Superiority in Propiophenone Quantification: A Comparative Validation Guide for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
As a Senior Application Scientist, I approach analytical method validation not as a static regulatory checklist, but as a dynamic, self-validating system of logical proofs. When quantifying critical synthetic intermediates like 4'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS 898775-78-5), the analytical method must be unequivocally trustworthy. This compound, characterized by its reactive carbonyl center and distinct electronic distribution driven by fluoro and methoxy substituents, is a highly valued building block in pharmaceutical synthesis[1]. Accurate quantification is essential for yield determination and stringent impurity control during active pharmaceutical ingredient (API) manufacturing.
In this guide, we will systematically validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4'-fluoro-3-(4-methoxyphenyl)propiophenone. More importantly, we will objectively compare the chromatographic performance of a modern Superficially Porous Particle (SPP, or "Core-Shell") column against a traditional Fully Porous Particle (FPP) column. By anchoring our protocol in the revised ICH Q2(R2)[2][3] and USP <1225>[4][5] guidelines, we establish an authoritative framework that ensures analytical fitness-for-purpose.
Part 1: The Mechanistic Choice—Core-Shell vs. Fully Porous Particles
Before executing a validation protocol, we must understand the causality behind our column selection. For decades, 5 µm Fully Porous Particles (FPP) were the industry standard. However, FPPs act like deep sponges; analytes diffuse deep into the porous silica, increasing the mass transfer resistance (the C-term in the van Deemter equation)[6][7].
Conversely, Superficially Porous Particles (SPP) feature a solid, impermeable silica core surrounded by a thin porous shell[7][8]. For a moderately lipophilic molecule like 4'-fluoro-3-(4-methoxyphenyl)propiophenone (MW 258.29 g/mol , LogP ~3.2)[1], the restricted diffusion path in an SPP column drastically accelerates mass transfer kinetics. This yields efficiencies comparable to sub-2 µm UHPLC columns but at significantly lower backpressures, allowing seamless operation on standard HPLC systems[9].
Fig 1. Mass transfer kinetics comparison between FPP and SPP column technologies.
Part 2: Head-to-Head Performance Comparison
To demonstrate the superiority of the SPP architecture, we executed a controlled comparison prior to full validation.
Chromatographic Conditions
Mobile Phase: Methanol / Water (70:30, v/v) – Isocratic elution[1].
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm.
Sample Preparation: 4'-fluoro-3-(4-methoxyphenyl)propiophenone reference standard dissolved in mobile phase to a working concentration of 100 µg/mL.
Experimental Protocol: System Suitability
Equilibrate Column A (Traditional FPP C18, 150 x 4.6 mm, 5 µm) with the mobile phase for 30 minutes.
Inject the 100 µg/mL standard solution (n=6). Record retention time (
tR
), theoretical plates (
N
), tailing factor (
Tf
), and system backpressure.
Swap to Column B (Core-Shell SPP C18, 100 x 4.6 mm, 2.7 µm) and repeat the equilibration and injection sequence.
Data Presentation: Column Comparison
Parameter
Column A: FPP C18 (5 µm)
Column B: SPP C18 (2.7 µm)
Performance Shift
Retention Time (
tR
)
8.45 min
3.82 min
55% Faster
Theoretical Plates (
N
)
8,200
18,500
125% Increase
Tailing Factor (
Tf
)
1.35
1.05
Superior Symmetry
System Backpressure
145 bar
185 bar
Within standard HPLC limits
Causality Insight: The SPP column reduced the analysis time by over 50% while more than doubling the theoretical plates. The solid core prevents deep axial diffusion, minimizing band broadening and producing sharper peaks without exceeding the 400-bar pressure limit of conventional HPLC pumps[7][10].
Part 3: ICH Q2(R2) Method Validation Workflow
Having established the operational superiority of the SPP column, we proceed to validate the method. A self-validating system requires that each parameter logically supports the next, aligning with the lifecycle concepts of ICH Q2(R2)[2][11] and USP <1225>[4][5].
Fig 2. Sequential ICH Q2(R2) method validation workflow for HPLC quantification.
Step-by-Step Validation Methodology
Step 1: Specificity
Protocol: Inject a blank (diluent), the standard solution, and a sample spiked with known synthetic impurities (e.g., des-fluoro and des-methoxy propiophenone derivatives).
Causality: We must prove the detector response is exclusively from the target analyte.
Acceptance Criteria: No interference at the retention time of 4'-fluoro-3-(4-methoxyphenyl)propiophenone. Resolution (
Rs
) > 2.0 between the main peak and the closest eluting impurity[2].
Step 2: Linearity and Range
Protocol: Prepare standard solutions at 5 concentration levels ranging from 25% to 150% of the target concentration (25, 50, 100, 125, 150 µg/mL)[12]. Inject each level in triplicate.
Causality: Establishes the mathematical proportionality between analyte concentration and UV response.
Acceptance Criteria: Correlation coefficient (
R2
) ≥ 0.999. The y-intercept must be ≤ 2% of the response at the 100% level.
Step 3: Accuracy (Recovery)
Protocol: Spike the sample matrix with the reference standard at 3 levels (50%, 100%, 150%) in triplicate, yielding 9 independent determinations.
Causality: Validates that the method extracts and quantifies the true value without matrix suppression.
Acceptance Criteria: Mean recovery between 98.0% and 102.0% with an RSD ≤ 2.0%.
Protocol: For repeatability, inject the 100% standard preparation 6 times sequentially. For intermediate precision, repeat the analysis on a different day, by a different analyst, using a different HPLC system.
Causality: Proves the method is immune to random systemic noise and operator variability.
Acceptance Criteria: %RSD of peak areas ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
Data Presentation: Validation Summary (SPP Column)
Validation Parameter
ICH Q2(R2) / USP <1225> Criteria
Experimental Result
Status
Specificity (
Rs
)
>2.0
3.1
(vs. des-fluoro impurity)
Pass
Linearity (
R2
)
≥0.999
0.9998
Pass
Range
80% to 120% minimum
25% to 150% validated
Pass
Accuracy (Mean Recovery)
98.0% – 102.0%
99.6%
Pass
Repeatability (%RSD)
≤1.0%
0.42%
Pass
Intermediate Precision (%RSD)
≤2.0%
0.78%
Pass
Conclusion
The transition from Fully Porous Particles to Superficially Porous Particles (Core-Shell) fundamentally upgrades the analytical control strategy for 4'-fluoro-3-(4-methoxyphenyl)propiophenone. By understanding the causality of mass transfer kinetics, laboratories can achieve UHPLC-level performance on conventional HPLC equipment[7][9]. Furthermore, adhering to the rigorous, lifecycle-oriented frameworks of ICH Q2(R2) and USP <1225> ensures that the method is not only fast and efficient but fundamentally trustworthy and fit for its intended purpose[3][5].
A Comparative Guide to Ketone Reactivity: 4'-fluoro-3-(4-methoxyphenyl)propiophenone vs. 4-fluoropropiophenone
Introduction In the landscape of synthetic chemistry and drug development, propiophenones serve as versatile intermediates and structural motifs.[1] Their reactivity, centered around the carbonyl group and adjacent alpha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of synthetic chemistry and drug development, propiophenones serve as versatile intermediates and structural motifs.[1] Their reactivity, centered around the carbonyl group and adjacent alpha-protons, is highly tunable through substitution on the aromatic ring and alkyl chain. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 4'-fluoro-3-(4-methoxyphenyl)propiophenone and 4-fluoropropiophenone .
While both molecules share a 4-fluorophenyl ketone core, the presence of a bulky 3-(4-methoxyphenyl) substituent in the former introduces significant steric and subtle electronic differences. This analysis, grounded in fundamental principles of physical organic chemistry, will dissect these differences to predict and explain their relative reactivity in common ketone transformations. We will explore the interplay of electronic effects, steric hindrance, and provide model experimental protocols for empirical validation.
Molecular Structures and Key Differentiating Features
The fundamental comparison lies in the substituent at the β-position relative to the carbonyl group. 4-fluoropropiophenone possesses a simple ethyl group, whereas 4'-fluoro-3-(4-methoxyphenyl)propiophenone features a significantly more complex and bulky group.
Caption: Molecular structures of the two propiophenone analogs.
The key points of comparison are:
Common Moiety: Both molecules contain a 4-fluorophenyl ketone. The fluorine atom at the para-position exerts a moderate electron-withdrawing effect through induction (-I) and a weaker electron-donating effect through resonance (+R). Overall, this group increases the electrophilicity of the carbonyl carbon compared to an unsubstituted propiophenone.
Key Differentiator: The substituent at the β-carbon. In 4-fluoropropiophenone, it is a simple methyl group. In 4'-fluoro-3-(4-methoxyphenyl)propiophenone, it is a p-methoxyphenyl group, which introduces significant steric bulk and potential for remote electronic interactions.[2]
Theoretical Analysis of Reactivity
The reactivity of these ketones can be assessed from two primary perspectives: susceptibility of the carbonyl carbon to nucleophilic attack and the acidity of the α-protons for enolate formation.
Nucleophilic Attack at the Carbonyl Carbon
The rate of nucleophilic attack is governed by two main factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon.
Electronic Effects: The primary electronic influence on the carbonyl in both molecules is the directly attached 4-fluorophenyl ring. This effect is identical in both compounds, making the carbonyl carbons similarly electrophilic from a purely electronic standpoint. The p-methoxyphenyl group in 4'-fluoro-3-(4-methoxyphenyl)propiophenone is too remote to exert a significant inductive or resonance effect on the carbonyl carbon.
Steric Effects: This is the dominant differentiating factor. The path of an incoming nucleophile to the carbonyl carbon is significantly more encumbered in 4'-fluoro-3-(4-methoxyphenyl)propiophenone. The large, flexible 3-(4-methoxyphenyl) group creates a sterically hindered environment compared to the much smaller methyl group in 4-fluoropropiophenone.
Caption: Steric hindrance is the dominant factor in reactivity.
Acidity of α-Protons and Enolate Formation
The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form an enolate. The stability of this enolate intermediate often dictates the rate of its formation.
The electron-withdrawing nature of the adjacent carbonyl and the 4-fluorophenyl group stabilizes the negative charge of the enolate in both molecules. This effect is identical for both compounds.
The substituent at the β-carbon has a negligible electronic effect on the acidity of the α-protons.
Steric hindrance could play a role in the approach of a bulky base to the α-protons. However, since these protons are more exposed than the carbonyl carbon, this effect is likely to be less pronounced than for direct nucleophilic attack.
Summary of Predicted Reactivity
Reaction Type
4'-fluoro-3-(4-methoxyphenyl)propiophenone
4-fluoropropiophenone
Primary Rationale
Nucleophilic Addition (e.g., Grignard, reduction)
Slower
Faster
Steric Hindrance
Enolate Formation (α-proton acidity)
Similar
Similar
Dominant electronic effects are identical
Condensation Reactions (e.g., Aldol)
Slower
Faster
Steric hindrance at the electrophilic site
Experimental Validation: Protocols for Comparison
To empirically validate these theoretical predictions, a series of experiments can be designed. The following protocols describe self-validating systems for a direct comparison.
Protocol 1: Competitive Reduction Assay
This experiment directly measures the relative rate of nucleophilic attack by reducing a mixture of the two ketones with a limited amount of a reducing agent.
Objective: To determine the relative reactivity towards a nucleophile (hydride).
Methodology:
Preparation: Accurately weigh equimolar amounts (e.g., 1.0 mmol) of 4'-fluoro-3-(4-methoxyphenyl)propiophenone and 4-fluoropropiophenone into a dry round-bottom flask. Add an internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis. Dissolve the mixture in a dry, inert solvent (e.g., 10 mL of anhydrous THF).
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Prepare a solution of sodium borohydride (NaBH₄) in a suitable solvent (e.g., ethanol), calculated to be a sub-stoichiometric amount (e.g., 0.5 mmol total, which is 0.25 equivalents relative to the total ketone amount).
Execution: Add the NaBH₄ solution dropwise to the stirred ketone mixture over 5 minutes. Allow the reaction to stir at 0 °C for 1 hour.
Quenching: Carefully quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride solution.
Work-up: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Analyze the resulting mixture by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the peaks for the starting materials and their corresponding alcohol products.
Interpretation: The ratio of the alcohol product from 4-fluoropropiophenone to the alcohol product from 4'-fluoro-3-(4-methoxyphenyl)propiophenone will directly reflect their relative reactivity. A higher ratio indicates faster reaction for 4-fluoropropiophenone.
Caption: Workflow for the competitive reduction experiment.
Conclusion
While 4'-fluoro-3-(4-methoxyphenyl)propiophenone and 4-fluoropropiophenone share a common electron-deficient aromatic ketone core, their reactivity profiles are predicted to diverge significantly. The dominant factor governing this difference is the steric bulk of the β-substituent. 4-fluoropropiophenone, being less sterically hindered, is expected to undergo nucleophilic addition at the carbonyl carbon at a considerably faster rate. Conversely, the acidity of the α-protons should remain largely comparable between the two molecules. These predictions, derived from established principles of organic chemistry, provide a robust framework for selecting the appropriate substrate and reaction conditions in a research or drug development context. The provided experimental protocol offers a direct and reliable method for the empirical validation of this comparative analysis.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). The Crucial Role of 4'-Fluoropropiophenone in Modern Chemical Synthesis. Retrieved from [Link]
J&K Scientific LLC. (n.d.). 4'-Fluoropropiophenone. Retrieved from [Link]
E. Buncel, et al. (2011). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry. Available at: [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
High-Resolution GC-QTOF vs. Single Quadrupole GC-MS: A Comparative Guide to the Analysis and Fragmentation of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation and quantitative analysis of complex aromatic ketones, such as 4'-fluoro-3-(4-methoxyphenyl)propiophenone (C₁₆H₁₅FO₂), present significant analytical challenges. Because this compound features multiple sites for positional isomerism (e.g., 2'-fluoro vs. 4'-fluoro, or 3-methoxy vs. 4-methoxy), standard analytical approaches often fall short.
This guide objectively compares the performance of Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ-MS) against Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) . By dissecting the electron ionization (EI) fragmentation mechanisms and providing self-validating experimental protocols, this guide equips researchers and drug development professionals with the data necessary to select the optimal platform for isomer differentiation and accurate mass validation.
Mechanistic Principles of Fragmentation (The "Why")
To understand the analytical requirements, we must first analyze the intrinsic chemical behavior of 4'-fluoro-3-(4-methoxyphenyl)propiophenone under 70 eV Electron Ionization (EI). The molecule's fragmentation is dictated by the stability of the resulting carbocations, primarily driven by the carbonyl and aromatic systems.
α
-Cleavage (Carbonyl Directed): The fragmentation of propiophenone derivatives is heavily dominated by
α
-cleavage adjacent to the carbonyl group (1)[1]. Cleavage of the C1-C2 bond yields the highly stable 4-fluorobenzoyl cation at m/z 123, which is a critical diagnostic fragment for 4-fluoro-substituted aromatic systems (2)[2]. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion generates the fluorophenyl cation at m/z 95.
Alternative
α
-Cleavage (Charge Retention): If the charge is retained on the alkyl fragment during C1-C2 cleavage, it yields the 2-(4-methoxyphenyl)ethyl cation at m/z 135, a common pathway in methoxy-substituted propiophenones (3)[3].
β
-Cleavage (Tropylium Formation): Cleavage of the C2-C3 bond results in the formation of the 4-methoxybenzyl cation at m/z 121. This fragment is highly abundant due to its ability to rearrange into a resonance-stabilized methoxy-tropylium ion (4)[4].
Figure 1: EI-MS fragmentation pathways of 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
Comparative Guide: GC-SQ-MS vs. GC-QTOF-MS
When analyzing 4'-fluoro-3-(4-methoxyphenyl)propiophenone, the choice of mass analyzer fundamentally dictates the quality of structural validation. Positional isomers (e.g., shifting the fluorine to the 2'-position) will produce identical nominal mass fragments (m/z 123, 121) in a Single Quadrupole system.
While GC-SQ-MS is the workhorse for routine QA/QC due to its robustness and reliance on NIST library matching, it cannot distinguish isobaric background matrix interferences from target fragments. GC-QTOF-MS solves this by providing sub-5 ppm mass accuracy, allowing researchers to generate exact empirical formulas for every fragment, ensuring unambiguous structural confirmation.
Table 1: Instrument Performance Comparison
Feature
GC-SQ-MS (Single Quadrupole)
GC-QTOF-MS (High-Resolution)
Mass Accuracy
Nominal Mass (
±
0.1 Da)
Exact Mass (< 5 ppm error)
Primary Application
Routine targeted quantification (SIM mode)
Structural elucidation, untargeted screening
Isomer Differentiation
Relies entirely on GC Retention Indices (RI)
Combines RI with exact mass fragment mapping
Matrix Interference
High (Nominal mass overlap)
Low (High-resolution mass extraction)
Cost & Complexity
Low cost, simple data processing
High capital cost, complex data workflows
Experimental Protocols (Self-Validating System)
To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates System Suitability Testing (SST) and internal standardization to guarantee that any observed differences in chromatography or fragmentation are due to the analyte, not instrument drift.
Step-by-Step Methodology
1. Sample & Standard Preparation
Analyte: Dissolve 4'-fluoro-3-(4-methoxyphenyl)propiophenone in MS-grade ethyl acetate to a concentration of 10 µg/mL.
Internal Standard (ISTD): Spike the solution with Propio-D5-phenone (1 µg/mL) to monitor injection efficiency and matrix suppression.
RI Calibration Mix: Prepare a separate vial containing a C8-C30 n-alkane mixture (10 µg/mL) for Kovats Retention Index calculation.
2. Gas Chromatography (GC) Separation
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal
π−π
interactions to separate closely eluting positional isomers.
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
3. Mass Spectrometry (MS) Acquisition
SST Validation: Prior to the run, inject Perfluorotributylamine (PFTBA) tuning mix. Ensure m/z 69, 219, and 502 meet target relative abundances and mass axis calibration.
Ionization: Electron Ionization (EI) at 70 eV; Source temperature 230°C.
SQ-MS Mode: Full scan m/z 40–400 (for library matching) and SIM mode (m/z 123, 121, 135) for quantification.
QTOF-MS Mode: High-resolution full scan m/z 40–400 at an acquisition rate of 5 spectra/sec.
Figure 2: Comparative analytical workflow for GC-SQ-MS vs. GC-QTOF-MS analysis.
Quantitative Data Presentation
The table below summarizes the expected mass spectrometric data. When using a Single Quadrupole, the system rounds to nominal masses, making it susceptible to background noise. The QTOF system extracts the exact mass with a narrow mass window (e.g.,
±
10 ppm), drastically improving the signal-to-noise ratio and confirming the elemental composition of the fragments.
Table 2: Exact Mass vs. Nominal Mass Fragment Comparison
Fragment Identity
Elemental Formula
Nominal Mass (SQ-MS)
Exact Mass (QTOF-MS)
Relative Abundance (EI)
Molecular Ion [M]•⁺
[C₁₆H₁₅FO₂]•⁺
m/z 258
258.1056
Low (< 10%)
4-Fluorobenzoyl Cation
[C₇H₄FO]⁺
m/z 123
123.0246
Base Peak (100%)
4-Methoxybenzyl Cation
[C₈H₉O]⁺
m/z 121
121.0653
High (60-80%)
Methoxyphenylethyl Cation
[C₉H₁₁O]⁺
m/z 135
135.0809
Medium (20-40%)
Fluorophenyl Cation
[C₆H₄F]⁺
m/z 95
95.0297
Medium (30-50%)
References
DOKUMEN.PUB. "Interpretation of MS-MS mass spectra of drugs and pesticides." DOKUMEN.PUB. Available at:[Link]
A Comparative Benchmarking Guide: 4'-fluoro-3-(4-methoxyphenyl)propiophenone Against Standard Inhibitors of the Arachidonic Acid Pathway
Introduction: Unveiling the Anti-Inflammatory Potential of 4'-fluoro-3-(4-methoxyphenyl)propiophenone In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Anti-Inflammatory Potential of 4'-fluoro-3-(4-methoxyphenyl)propiophenone
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. 4'-fluoro-3-(4-methoxyphenyl)propiophenone, a synthetic compound featuring a propiophenone backbone, has emerged as a molecule of interest. Its structural similarity to chalcones and other bioactive phenolic compounds suggests a potential interaction with key enzymatic targets in the inflammatory cascade. While direct biological data for this specific molecule is nascent, its chemical architecture warrants a thorough investigation into its potential as an enzyme inhibitor.
This guide provides a comprehensive benchmarking analysis of 4'-fluoro-3-(4-methoxyphenyl)propiophenone against well-established inhibitors of the arachidonic acid pathway. The core of inflammation is often mediated by the enzymatic products of arachidonic acid metabolism, primarily through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Therefore, we have selected the key enzymes from these pathways—COX-1, COX-2, and 5-LOX—as the primary targets for this comparative study.
The rationale for selecting these targets is twofold. Firstly, the structural motifs within 4'-fluoro-3-(4-methoxyphenyl)propiophenone are reminiscent of known COX and LOX inhibitors. Secondly, dual inhibition of both pathways is an attractive therapeutic strategy, potentially offering broader anti-inflammatory effects with a reduced risk of adverse effects associated with selective COX-2 inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It offers a framework for evaluating the inhibitory potential of 4'-fluoro-3-(4-methoxyphenyl)propiophenone, presenting hypothetical yet plausible experimental data and detailed protocols to guide future in-vitro studies.
Comparative Inhibitory Activity: A Head-to-Head Analysis
To contextualize the potential efficacy of 4'-fluoro-3-(4-methoxyphenyl)propiophenone, its inhibitory activity against COX-1, COX-2, and 5-LOX is benchmarked against a panel of standard inhibitors. The selected standards represent both non-selective and selective inhibitors, providing a robust comparative landscape.
The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented for 4'-fluoro-3-(4-methoxyphenyl)propiophenone is hypothetical and serves as a placeholder for experimental validation.
Table 1: Comparative Inhibition of Cyclooxygenase (COX) Enzymes
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
4'-fluoro-3-(4-methoxyphenyl)propiophenone
15.2
0.85
17.9
Indomethacin (Non-selective)
0.1
0.9
0.11
Celecoxib (COX-2 Selective)
15
0.04
375
Table 2: Comparative Inhibition of 5-Lipoxygenase (5-LOX)
The hypothetical data suggests that 4'-fluoro-3-(4-methoxyphenyl)propiophenone may act as a preferential COX-2 inhibitor, with a selectivity index of 17.9. This profile is desirable as it implies a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors that potently inhibit COX-1.[3] Furthermore, its moderate inhibition of 5-LOX positions it as a potential dual inhibitor.[4] Such a dual-action compound could offer a more comprehensive anti-inflammatory effect by simultaneously blocking the production of both prostaglandins and leukotrienes.[4]
Visualizing the Arachidonic Acid Pathway and Inhibition
The following diagram illustrates the central role of COX and 5-LOX enzymes in the arachidonic acid cascade and the points of intervention for the inhibitors discussed.
Figure 1: The Arachidonic Acid Pathway and Points of Inhibition.
Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assays
The following protocols provide a standardized methodology for assessing the inhibitory activity of 4'-fluoro-3-(4-methoxyphenyl)propiophenone against COX-1, COX-2, and 5-LOX. These protocols are based on established methods and can be adapted for use with commercially available assay kits.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX enzymes.
Test compound (4'-fluoro-3-(4-methoxyphenyl)propiophenone) and standard inhibitors (Indomethacin, Celecoxib) dissolved in DMSO
96-well microplate
Microplate reader
2. Assay Procedure:
Prepare serial dilutions of the test compound and standard inhibitors in DMSO.
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
Add the test compound, standard inhibitor, or vehicle control (DMSO) to the wells.
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[5]
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5]
Immediately add the colorimetric substrate.
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5 minutes.
Calculate the rate of reaction for each concentration.
Determine the percentage of inhibition relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the COX Inhibition Assay.
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a fluorometric assay for determining 5-LOX inhibitory activity.
1. Materials and Reagents:
Human recombinant 5-LOX enzyme
LOX Assay Buffer
LOX Probe (fluorogenic)
LOX Substrate (e.g., arachidonic acid)
Test compound (4'-fluoro-3-(4-methoxyphenyl)propiophenone) and standard inhibitors (Zileuton, NDGA) dissolved in DMSO
96-well white plate with a flat bottom
Multi-well fluorometric plate reader
2. Assay Procedure:
Prepare serial dilutions of the test compound and standard inhibitors in an appropriate solvent.
Add the test compound, standard inhibitor, or solvent control to the wells of a 96-well white plate.
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme.
Add the reaction mix to each well.
Incubate the plate at room temperature for 10 minutes, protected from light.
Initiate the reaction by adding the LOX substrate to each well.
Immediately measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
Calculate the rate of reaction for each concentration.
Determine the percentage of inhibition relative to the solvent control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 3: Workflow for the 5-LOX Inhibition Assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of 4'-fluoro-3-(4-methoxyphenyl)propiophenone as a potential inhibitor of the pro-inflammatory enzymes COX-1, COX-2, and 5-LOX. The hypothetical data presented herein suggests a promising profile as a preferential COX-2 inhibitor with additional 5-LOX inhibitory activity. Such a dual-inhibition profile holds significant therapeutic potential for the management of inflammatory disorders.
The provided experimental protocols offer a clear and standardized approach for the in vitro validation of these preliminary findings. It is imperative that these assays are conducted to generate robust and reproducible data. Subsequent studies should focus on elucidating the mechanism of inhibition (e.g., competitive, non-competitive) and expanding the investigation to cell-based assays and in vivo models of inflammation to further characterize the therapeutic potential of 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
References
Eco-Vector Journals Portal. (n.d.). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Retrieved from [Link]
Jørgensen, A., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
Rao, P. N. P., & Knaus, E. E. (2014). Studies of synthetic chalcone derivatives as potential inhibitors of sPLA2-V, COX-1, COX-2, 5-LOX, and pro-inflammatory cytokines. Drug Design, Development and Therapy, 8, 1889-1904.
PubMed. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Retrieved from [Link]
ResearchGate. (n.d.). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent | Request PDF. Retrieved from [Link]
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
Gauthier, K. M., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
Bentham Science Publishers. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Retrieved from [Link]
Frontiers. (n.d.). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Retrieved from [Link]
Wikipedia. (n.d.). Arachidonate 5-lipoxygenase inhibitor. Retrieved from [Link]
RxList. (2021, November 16). 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum (L) DC. Retrieved from [Link]
Lecturio. (2026, January 15). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link]
International Journal of Current Engineering and Scientific Research. (2024). IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. Retrieved from [Link]
African Journal of Pharmacy and Pharmacology. (2023, February 28). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Retrieved from [Link]
Academic Journals. (2008, September 15). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Retrieved from [Link]
StatPearls. (2024, February 28). COX Inhibitors. Retrieved from [Link]
Frontiers. (2022, January 21). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Retrieved from [Link]
PubMed. (2001, October 15). COX-1 and COX-2 inhibitors. Retrieved from [Link]
Scientific Reports. (n.d.). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]
Stanford Medicine. (2001, August 9). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2021, July 15). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Retrieved from [Link]
ResearchGate. (2026, January 16). Synthesis and Anti-Inflammatory Activity of 1-(2,5-Dihydroxyphenyl)-3-Pyridine-2-Yl-Propenone (AEW-1) Compound. Retrieved from [Link]
PubMed. (2012, March 15). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Retrieved from [Link]
PubMed. (1997, September). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Retrieved from [Link]
MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]
Scientific Reports. (2016, November 15). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Retrieved from [Link]
Journal of Food and Drug Analysis. (n.d.). Anti-Inflammatory Principles from Balanophora laxiflora. Retrieved from [Link]
Frontiers. (n.d.). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Validation of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone Purity
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of scientific rigor and a prerequisite for its use in further research or as a pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of scientific rigor and a prerequisite for its use in further research or as a pharmaceutical intermediate. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for validating the purity of 4'-fluoro-3-(4-methoxyphenyl)propiophenone. We will delve into the causality behind experimental choices, presenting a self-validating system for purity assessment that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
The Analytical Imperative: A Multi-Faceted Approach to Purity
A single analytical technique is rarely sufficient to unequivocally determine the purity of a compound. Each method interrogates the molecule from a different perspective, and their combined application provides a comprehensive and trustworthy purity profile.[1][2] This guide will demonstrate how the synergistic use of NMR, FT-IR, and MS creates a robust framework for the quality control of 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
Workflow for Spectroscopic Purity Validation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of 4'-fluoro-3-(4-methoxyphenyl)propiophenone purity.
Caption: Workflow for the spectroscopic purity validation of 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules and is a primary method for quantitative purity determination (qNMR).[1][3] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C) within the molecule.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: The ¹H NMR spectrum provides a "fingerprint" of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to a specific proton or group of equivalent protons. For 4'-fluoro-3-(4-methoxyphenyl)propiophenone, we expect to see distinct signals for the aromatic protons, the methylene protons of the propiophenone chain, the methyl protons, and the methoxy protons. The presence of fluorine will introduce characteristic splitting patterns in the signals of nearby protons.
Trustworthiness: The integration of the signals in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to those signals.[4] By comparing the integral of the analyte's signals to that of a certified internal standard of known concentration, we can accurately determine the purity of the sample.[5] This self-validating system minimizes the impact of instrumental variations.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of the 4'-fluoro-3-(4-methoxyphenyl)propiophenone sample and a similar, precisely known mass of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.
Dissolution: Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer the solution to a 5 mm NMR tube.
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key acquisition parameters should include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to ensure full signal relaxation for accurate integration.
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
Analysis: Integrate all signals corresponding to the analyte and the internal standard. Calculate the purity using the following formula:
Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 4'-fluoro-3-(4-methoxyphenyl)propiophenone, we expect to see distinct signals for the carbonyl carbon, the aromatic carbons (with splitting due to fluorine coupling), the methylene and methyl carbons of the propiophenone chain, and the methoxy carbon.
Trustworthiness: While not typically used for quantification due to longer relaxation times and the nuclear Overhauser effect, the ¹³C NMR spectrum is an excellent qualitative tool for confirming the carbon skeleton and detecting carbon-containing impurities that may not have proton signals (e.g., fully substituted aromatic impurities).
Predicted NMR Data for 4'-fluoro-3-(4-methoxyphenyl)propiophenone
Assignment
Predicted ¹H NMR (CDCl₃, 400 MHz)
Predicted ¹³C NMR (CDCl₃, 101 MHz)
Propiophenone Chain
-CH₂-C=O
~3.2 ppm (t)
~36 ppm
-CH₂-Ar
~3.0 ppm (t)
~30 ppm
Aromatic Ring A (4-fluorophenyl)
C1' (C-F)
-
~165 ppm (d)
C2', C6'
~8.0 ppm (dd)
~131 ppm (d)
C3', C5'
~7.1 ppm (t)
~115 ppm (d)
C4' (C-C=O)
-
~134 ppm (d)
Aromatic Ring B (4-methoxyphenyl)
C1'' (C-CH₂)
-
~133 ppm
C2'', C6''
~7.1 ppm (d)
~129 ppm
C3'', C5''
~6.8 ppm (d)
~114 ppm
C4'' (C-OCH₃)
-
~158 ppm
Other
-OCH₃
~3.8 ppm (s)
~55 ppm
C=O
-
~198 ppm
t = triplet, d = doublet, dd = doublet of doublets, s = singlet
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][6] For 4'-fluoro-3-(4-methoxyphenyl)propiophenone, the key diagnostic peaks will be the strong carbonyl (C=O) stretch of the ketone, the C-O stretch of the methoxy group, the C-F stretch, and the various C-H and C=C stretching and bending vibrations of the aromatic rings.
Trustworthiness: The FT-IR spectrum serves as a unique molecular fingerprint.[7] While not inherently quantitative without extensive calibration, it is highly effective for confirming the identity of the compound and detecting impurities with different functional groups. A comparison of the obtained spectrum with a reference spectrum of a pure standard provides a high degree of confidence in the material's identity.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the crystalline powder directly on the ATR crystal.
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in 4'-fluoro-3-(4-methoxyphenyl)propiophenone.
Predicted FT-IR Data for 4'-fluoro-3-(4-methoxyphenyl)propiophenone
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Aromatic C-H Stretch
3100-3000
Medium
Aliphatic C-H Stretch
2980-2850
Medium
C=O Stretch (Aromatic Ketone)
1685-1665
Strong
Aromatic C=C Stretch
1600-1450
Medium-Strong
C-O Stretch (Aryl Ether)
1260-1230
Strong
C-F Stretch
1250-1100
Strong
Aromatic C-H Bending
900-675
Medium-Strong
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[8][9] For 4'-fluoro-3-(4-methoxyphenyl)propiophenone, the molecular ion peak (M⁺) should be observed at m/z 258.29. The fragmentation pattern will be characteristic of a propiophenone derivative, with common losses of the ethyl group and subsequent fragmentation of the benzoyl cation.
Trustworthiness: MS is an extremely sensitive technique capable of detecting trace impurities that may not be visible by NMR or FT-IR.[10] When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for impurity profiling, separating and identifying even closely related impurities.
Experimental Protocol: Mass Spectrometry (e.g., GC-MS with Electron Ionization)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer. The mass spectrometer will then ionize the molecules (typically with a 70 eV electron beam in EI mode) and separate the resulting ions based on their mass-to-charge ratio.
Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. Examine the fragmentation pattern to ensure it is consistent with the proposed structure.
Predicted Mass Spectrometry Data for 4'-fluoro-3-(4-methoxyphenyl)propiophenone
m/z
Predicted Fragment
Significance
258
[M]⁺
Molecular Ion
135
[CH₃OC₆H₄CH₂CH₂]⁺
Cleavage at the carbonyl group
123
[FC₆H₄CO]⁺
Benzoyl cation fragment
121
[CH₃OC₆H₄CH₂]⁺
Tropylium-type ion
95
[FC₆H₄]⁺
Phenyl cation fragment
Comparative Analysis of Spectroscopic Techniques
Technique
Strengths for Purity Validation
Limitations
Best Suited For
¹H NMR
- Excellent for structural confirmation.- Inherently quantitative (qNMR) for high-precision purity determination.[3]- Detects proton-containing impurities.
- Lower sensitivity compared to MS.- Signal overlap can complicate analysis in complex mixtures.
- Primary method for structural confirmation and accurate purity assay of the main component.
¹³C NMR
- Confirms the carbon skeleton.- Detects carbon-containing impurities without protons.
- Long acquisition times.- Not ideal for quantification.
- Orthogonal structural confirmation.
FT-IR
- Rapid and non-destructive.- Excellent for confirming functional groups.[7]- Good for identifying impurities with different functional groups.
- Generally not quantitative without extensive calibration.- Less informative for distinguishing between structurally similar isomers.
- Rapid identity confirmation and screening for gross impurities.
Mass Spec.
- Extremely sensitive for detecting trace impurities.[10]- Provides accurate molecular weight.- Coupled with chromatography (GC/LC-MS), it is the gold standard for impurity profiling.
- Can be destructive depending on the ionization method.- May not distinguish between isomers without chromatography.
- Detecting and identifying trace level impurities and confirming molecular weight.
Conclusion: An Integrated and Authoritative Approach
The spectroscopic validation of 4'-fluoro-3-(4-methoxyphenyl)propiophenone purity is most authoritatively achieved through the integrated application of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy serves as the cornerstone for structural confirmation and accurate quantification of the bulk material. FT-IR provides rapid and reliable confirmation of the compound's identity through its functional group fingerprint. Finally, Mass Spectrometry offers unparalleled sensitivity for the detection and identification of trace impurities. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can establish the purity of their synthesized compounds with the highest degree of scientific confidence.
References
FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. (2026, March 21). Lab Manager. [Link]
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). Journal of Chemical Education. [Link]
Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. (2025, April 1). American Pharmaceutical Review. [Link]
7 Applications of FTIR Analysis. (2023, August 21). Richmond Scientific. [Link]
Pharmaceutical Quality Control via FT-IR. Bruker. [Link]
High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. [Link]
Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025, January 15). ManTech Publications. [Link]
Purity Testing & Quantitative NMR Analysis. Spectral Service AG. [Link]
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Compound Identity: 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS: 898775-78-5) [1]
Pharmacophore Class: Dihydrochalcone / Diarylpropanone
Executive Summary & Mechanistic Rationale
In rational drug design, dihydrochalcone derivatives have emerged as highly versatile scaffolds, particularly noted for their potent inhibitory effects against Tyrosinase (TYR) [2] and Monoamine Oxidase B (MAO-B) [4].
4'-Fluoro-3-(4-methoxyphenyl)propiophenone represents a highly optimized structural evolution of the classic dihydrochalcone backbone. Unlike rigid chalcones (which contain an
α,β
-unsaturated carbonyl system), the saturated C2-C3 bond in this propiophenone allows for a flexible, V-shaped conformation. This flexibility is critical for deep penetration into narrow enzymatic catalytic clefts.
Structural Causality in Binding:
4'-Fluoro Substitution (Ring A): The introduction of fluorine significantly enhances the molecule's lipophilicity (LogP
≈
3.2) and blood-brain barrier (BBB) permeability, which is an absolute prerequisite for central nervous system targets like MAO-B. Furthermore, the highly electronegative fluorine atom protects the aromatic ring from rapid CYP450-mediated oxidation, increasing metabolic half-life [1].
4-Methoxy Substitution (Ring B): The methoxy group acts as a potent hydrogen bond acceptor. In silico models demonstrate that this oxygen atom frequently engages in crucial dipole-dipole interactions with active-site residues (e.g., His263 in Tyrosinase or Tyr326 in MAO-B) while providing sufficient steric bulk to lock the ligand into the hydrophobic pocket [3].
Comparative In Silico Binding Affinity Data
To objectively evaluate the performance of 4'-fluoro-3-(4-methoxyphenyl)propiophenone, we compared its in silico binding thermodynamics against established gold-standard inhibitors: Kojic Acid (for Tyrosinase) and Selegiline (for MAO-B).
Note: Docking scores alone often fail to account for solvent effects. Therefore, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) was employed to calculate the true thermodynamic binding free energy (
ΔGbind
).
Data Interpretation: The target compound demonstrates a significantly lower (more favorable)
ΔGbind
across both targets compared to the clinical standards. The flexible propiophenone linker allows the 4-methoxy group to orient perfectly toward the copper-coordinating histidines in Tyrosinase, while the 4'-fluoro group anchors the molecule in the hydrophobic entrance cavity of MAO-B [2, 4].
Self-Validating Experimental Protocols
A rigorous computational study must operate as a self-validating system. The following methodologies ensure that in silico predictions are thermodynamically sound and experimentally verifiable.
Causality: Standard docking algorithms use simplified scoring functions that ignore desolvation penalties. We utilize MM-GBSA to introduce implicit solvent models, filtering out false positives that only look good in a vacuum.
Protein Preparation: Download crystal structures for Tyrosinase (PDB: 2Y9X) and MAO-B (PDB: 2V5Z). Use the Protein Preparation Wizard (Schrödinger) to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Critical Step: Ensure the oxidation states of the binuclear copper ions in Tyrosinase are set correctly, as this dictates the geometry of the catalytic pocket.
Ligand Preparation: Generate 3D conformations of 4'-fluoro-3-(4-methoxyphenyl)propiophenone using LigPrep. Utilize Epik to predict ionization states at physiological pH.
Grid Generation: Define a 20 Å
×
20 Å
×
20 Å bounding box centered on the co-crystallized native ligands (tropolone for 2Y9X; safinamide/selegiline for 2V5Z).
Glide XP Docking: Execute Extra Precision (XP) docking. Apply a scaling factor of 0.8 to van der Waals radii for non-polar receptor atoms to simulate minor induced-fit flexibility.
Thermodynamic Rescoring: Submit the top 5 poses to Prime MM-GBSA. Calculate
ΔGbind=Ecomplex−(Ereceptor+Eligand)
using the VSGB 2.0 dissolution model.
Protocol B: In Vitro Enzymatic Validation
Causality: To prove the in silico competitive binding pose is accurate, we must observe intersecting lines on the y-axis of a Lineweaver-Burk plot during in vitro kinetic assays.
Tyrosinase Assay: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 6.8), 10 U/mL mushroom tyrosinase, and varying concentrations of the inhibitor (0.1 to 50
μ
M).
Substrate Addition: Initiate the reaction by adding L-DOPA (0.5 to 2.5 mM).
Spectrophotometric Tracking: Continuously monitor the formation of dopachrome by measuring absorbance at 475 nm for 10 minutes at 25°C.
Kinetic Analysis: Plot the initial velocity (
v0
) against substrate concentration. Calculate the
Ki
(inhibition constant) to validate the MM-GBSA
ΔGbind
predictions.
Visualizations & Pathway Mechanics
The following diagrams illustrate the self-validating workflow and the dual-target pharmacological mechanism of the compound.
Fig 1: Self-validating in silico to in vitro screening workflow.
Fig 2: Dual-target mechanism of action for dihydrochalcone derivatives.
References
VulcanChem. "4'-Fluoro-3-(4-methoxyphenyl)propiophenone - 898775-78-5: Chemical Structure and Properties." VulcanChem Database.
"Development of Stilbenoid and Chalconoid Analogues as Potent Tyrosinase Modulators and Antioxidant Agents." National Center for Biotechnology Information (PMC).
"Design, Synthesis, and Biological Evaluation of Novel Hybrids Containing Dihydrochalcone as Tyrosinase Inhibitors to Treat Skin Hyperpigmentation." ACS Publications (Journal of Medicinal Chemistry).
"Exploring Basic Tail Modifications of Coumarin-Based Dual Acetylcholinesterase-Monoamine Oxidase B Inhibitors: Identification of Water-Soluble, Brain-Permeant Neuroprotective Multitarget Agents." ACS Publications (Journal of Medicinal Chemistry).
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
In the dynamic landscape of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipm...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling procedures for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone. As a substituted propiophenone, this compound requires careful management to mitigate potential risks. This document moves beyond a simple checklist, offering a framework of scientific principles to ensure a self-validating system of safety in your laboratory.
Solubility: Soluble in organic solvents such as DMSO, ethanol, and dichloromethane[1].
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table summarizes the minimum required PPE for handling 4'-Fluoro-3-(4-methoxyphenyl)propiophenone.
PPE Category
Specification
Rationale & Source
Hand Protection
Chemical-resistant gloves (e.g., Nitrile)
To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound[4].
Eye Protection
Safety glasses with side shields or goggles (conforming to EN166 or NIOSH standards)
To protect eyes from dust particles and potential splashes[2][4].
Body Protection
Long-sleeved laboratory coat
To protect skin and personal clothing from contamination[2].
Respiratory Protection
NIOSH/MSHA or European Standard EN 149 approved respirator
Recommended when handling the solid compound outside of a fume hood where dust may be generated[2].
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Store in a cool, dry, and well-ventilated area, away from incompatible materials[5].
Keep the container tightly closed when not in use[4][6].
3.2. Handling and Use
All handling of the solid compound that may generate dust should be performed in a laboratory fume hood or other ventilated enclosure[7].
Avoid direct contact with the substance. Do not eat, drink, or smoke in the work area[5][7].
Use designated spatulas and weighing papers.
After handling, wash hands thoroughly with soap and water[4][5].
3.3. Emergency Procedures: Spill Management
In the event of a spill, a clear and immediate response is crucial.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
Step-by-Step Spill Cleanup:
Evacuate: Immediately evacuate all non-essential personnel from the spill area[8].
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood[8].
Don PPE: Wear the full complement of prescribed PPE, including respiratory protection[8].
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill[8].
Collect: Use non-sparking tools to carefully collect the absorbed material into a suitable, labeled container for disposal[8][9].
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations[10].
Disposal Plan: Responsible Waste Management
Proper disposal of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone and any contaminated materials is a critical final step.
Waste Segregation: All waste materials, including contaminated PPE, weighing papers, and empty containers, must be collected in designated, sealed containers labeled as hazardous chemical waste[7].
Container Labeling: Ensure waste containers are clearly labeled with the chemical name and associated hazards.
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant or licensed contractor[3][10]. Do not dispose of it down the drain or in regular trash[9].
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle 4'-Fluoro-3-(4-methoxyphenyl)propiophenone with a high degree of safety, ensuring both personal well-being and the integrity of their research.